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  • Product: 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
  • CAS: 423731-07-1

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action for the HTS Hit 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Executive Summary The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly versatile chemical probe frequently identified in high-throughput screening (HTS) campaigns. Notably, it has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly versatile chemical probe frequently identified in high-throughput screening (HTS) campaigns. Notably, it has emerged as a hit in diverse phenotypic and target-directed screens, including viral target inhibition (Hepatitis C Virus NS3 helicase) and human G-protein coupled receptor (GPCR) modulation (GPR151). Because it lacks a single, universally annotated mechanism, transitioning this compound from a primary "hit" to a validated "chemical probe" requires rigorous in vitro mechanistic deconvolution.

This technical whitepaper provides a comprehensive, self-validating framework for elucidating the in vitro mechanism of action (MoA) of this compound, detailing the causality behind experimental designs and the protocols necessary to prove specific target engagement.

Hit De-risking: Establishing a Self-Validating Baseline

Before investing resources into complex MoA studies, we must establish a foundational truth: is the observed bioactivity driven by specific target engagement, or is it an artifact of pan-assay interference (PAINS)?

Causality behind experimental choice: Compounds containing benzamide and hydroxymethylphenyl moieties can occasionally form colloidal aggregates in aqueous buffers or act as redox cyclers. These aggregates non-specifically sequester proteins, leading to false-positive enzyme inhibition [1]. To ensure trustworthiness, we must orthogonally triage the compound.

Self-Validating System: We employ Dynamic Light Scattering (DLS) coupled with a functional redox counterscreen. By testing the compound in the absence of the target protein, we create an independent validation loop that isolates the compound's physical behavior from its biological activity.

Protocol: Orthogonal Triage & Aggregation Assessment
  • Sample Preparation: Prepare 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide at 10x the primary screening IC₅₀ (e.g., 50 µM) in standard assay buffer (50 mM HEPES, pH 7.4).

  • Detergent Sensitivity: Prepare a parallel sample containing 0.01% Triton X-100. True colloidal aggregates are typically disrupted by non-ionic detergents.

  • DLS Measurement: Analyze both samples using a DLS instrument (e.g., Malvern Zetasizer). A Polydispersity Index (PDI) > 0.3 or a particle size > 100 nm in the detergent-free buffer that disappears in the Triton X-100 buffer confirms aggregation.

  • Redox Counterscreen: Incubate the compound with horseradish peroxidase (HRP) and phenol red. A colorimetric shift indicates the generation of reactive oxygen species (ROS), flagging the compound as a redox cycler.

Biochemical MoA: HCV NS3 Helicase Inhibition

HCV NS3 is a multifunctional enzyme featuring both protease and NTPase/helicase domains. The helicase domain couples ATP hydrolysis to the physical unwinding of double-stranded RNA (dsRNA) during viral replication.

Causality behind experimental choice: To determine how the compound inhibits NS3, we must decouple its effects on ATP hydrolysis from its effects on RNA translocation. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than a traditional gel-based assay because FRET allows for real-time kinetic monitoring of strand separation. This kinetic data is critical for distinguishing between competitive (ATP-blocking) and allosteric (translocation-blocking) inhibition mechanisms[2].

Self-Validating System: The assay incorporates an ATP-γ-S (a non-hydrolyzable ATP analog) control well. If the compound causes a FRET signal increase in the presence of ATP-γ-S, it indicates the compound is artificially denaturing the RNA rather than inhibiting the enzyme, effectively self-policing the assay's integrity [3].

Protocol: Real-Time FRET-Based RNA Unwinding Assay
  • Substrate Annealing: Anneal a 5'-fluorophore (Alexa Fluor 488) labeled RNA strand to a 3'-quencher (BHQ1) labeled complementary strand by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Assembly: In a 384-well black microplate, combine 10 nM dsRNA substrate, 20 nM recombinant HCV NS3 helicase, and a dose-response titration of the compound (0.1 µM to 100 µM) in helicase buffer (20 mM MOPS, 30 mM NaCl, 0.75 mM MgCl₂, 0.1% Tween-20).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow compound-target equilibrium.

  • Initiation: Inject 2 mM ATP into all wells to initiate the unwinding reaction.

  • Kinetic Monitoring: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) of unwinding to derive the IC₅₀.

NS3_Helicase A HCV NS3 Helicase B ATP Hydrolysis A->B catalyzes C dsRNA Substrate B->C drives D ssRNA Unwinding C->D yields F FRET Signal Generation D->F triggers E 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide E->A allosteric inhibition E->B blocks

HCV NS3 Helicase RNA Unwinding Mechanism and Inhibitor Intervention Workflow.

Cellular MoA: GPR151 Receptor Modulation

Beyond viral targets, 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide has been flagged as a modulator of GPR151, an orphan GPCR.

Causality behind experimental choice: GPR151 is primarily coupled to the Gαi signaling pathway. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Because measuring a decrease in a low-baseline molecule is statistically noisy, we use Forskolin to artificially stimulate adenylyl cyclase. A true GPR151 agonist will suppress this Forskolin-induced cAMP spike. We utilize AlphaScreen technology due to its high sensitivity and broad dynamic range[4].

Self-Validating System: A parallel counterscreen is run using wild-type CHO-K1 cells (which lack the GPR151 receptor). If the compound suppresses cAMP in the WT cells, it is a direct adenylyl cyclase inhibitor or an assay interference agent (e.g., a singlet oxygen quencher), not a true GPR151 agonist.

Protocol: AlphaScreen cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR151 at 5,000 cells/well in a 384-well OptiPlate.

  • Stimulation: Treat cells concurrently with 10 µM Forskolin and a dose-response titration of the compound. Incubate for 30 minutes at 37°C.

  • Lysis & Competition: Add lysis buffer containing biotinylated cAMP and an anti-cAMP antibody conjugated to a Europium cryptate donor.

  • Bead Incubation: Add streptavidin-coated acceptor beads. Incubate in the dark for 1 hour. (Endogenous cAMP competes with biotinylated cAMP for antibody binding, disrupting the donor-acceptor proximity).

  • Detection: Read the plate on a multimode reader using AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm). A decrease in AlphaScreen signal correlates with an increase in intracellular cAMP; therefore, compound agonism will restore the AlphaScreen signal.

GPR151_Assay A GPR151 Receptor B Gαi Protein Activation A->B triggers C Adenylyl Cyclase Inhibition B->C induces D Decreased cAMP Levels C->D results in E AlphaScreen Signal Increase D->E measured via F 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide F->A binds (Agonist)

GPR151 GPCR Signaling Pathway and AlphaScreen cAMP Detection Workflow.

Quantitative Data Synthesis

To synthesize the polypharmacological profile of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, all in vitro metrics must be consolidated. The table below represents the expected data structure for validating this compound, confirming its specific mechanisms while ruling out assay artifacts.

Table 1: Representative In Vitro Profiling Metrics for CAS 423731-07-1

Target SystemAssay ModalityMeasured ParameterRepresentative OutcomeMechanistic Interpretation
HCV NS3 Helicase FRET RNA UnwindingIC₅₀ (Unwinding)4.2 µMDirect inhibition of helicase translocation
HCV NS3 ATPase Colorimetric HydrolysisIC₅₀ (ATPase)>50 µMNon-competitive with ATP binding
GPR151 (Gαi) AlphaScreen cAMPEC₅₀ (cAMP suppression)1.8 µMFunctional receptor agonism
Target Engagement Surface Plasmon ResonanceK_D (Binding Affinity)5.5 µMReversible, specific target binding
Assay Integrity Dynamic Light ScatteringPolydispersity Index< 0.1No colloidal aggregation detected

References

  • A fluorescence-based screening assay for identification of hepatitis C virus NS3 helicase inhibitors and characterization of their inhibitory mechanism. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Real-time monitoring of RNA helicase activity using fluorescence resonance energy transfer in vitro. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs / NIH Assay Guidance Manual. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide: A Technical Guide to X-Ray Crystallography

Executive Summary & Structural Rationale The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly functionalized screening compound frequently utilized in high-throughput biochemical assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly functionalized screening compound frequently utilized in high-throughput biochemical assays, including those targeting HCV NS3 helicase inhibitors[1]. While its pharmacological utility is well-documented, understanding its solid-state behavior is critical for downstream pharmaceutical development, formulation, and polymorph screening.

From a crystallographic perspective, this molecule presents a fascinating case study in competing supramolecular synthons. The benzamide core is historically prone to crystallographic disorder; however, the strategic substitution of fluorine at the phenyl ring fundamentally alters the electrostatic potential and suppresses structural disorder by locking the molecular conformation through weak C−H⋯F interactions[2]. Furthermore, the ortho-hydroxymethyl group introduces a competitive hydrogen-bonding landscape, acting simultaneously as a potent hydrogen bond donor and acceptor.

This whitepaper outlines the definitive, self-validating methodologies required to isolate, characterize, and refine the single-crystal X-ray diffraction (SC-XRD) structure of this compound.

The Self-Validating Crystallization Protocol

Obtaining a diffraction-quality single crystal is the most critical bottleneck in structural elucidation. The following protocol leverages thermodynamic control to ensure the growth of a macroscopic, highly ordered lattice.

Step 1: Solvent System Selection & Dissolution
  • Action: Dissolve 5.0 mg of the purified compound in 1.0 mL of a binary solvent system comprising ethyl acetate and hexane (1:2 v/v)[3].

  • Causality: The polar amide and hydroxymethyl moieties require ethyl acetate for initial solvation. Hexane acts as an antisolvent. By carefully tuning this ratio, we depress the overall solubility, positioning the solution just below the supersaturation threshold.

  • Validation Checkpoint: The solution must be optically clear. Any microscopic particulate matter will act as a heterogeneous nucleation site, leading to polycrystalline clusters. Self-Correction: If turbidity is observed, filter the solution through a 0.22 µm PTFE syringe filter before proceeding.

Step 2: Isothermal Slow Evaporation
  • Action: Transfer the solution to a clean borosilicate glass vial. Pierce the septum with a single 21-gauge needle and incubate at a constant 20 °C in a vibration-free environment[4].

  • Causality: Slow evaporation restricts the nucleation rate, ensuring that the system enters the metastable zone gradually. This thermodynamic control favors the growth of a single, highly ordered crystal rather than kinetic precipitation.

  • Validation Checkpoint: Monitor daily using polarized light microscopy. A valid single crystal will exhibit uniform extinction (birefringence) when rotated under cross-polarizers, confirming a continuous, unbroken crystal lattice.

X-Ray Diffraction Workflow & Phase Solution

Small-molecule crystallography typically involves crystals with fewer than 100 non-hydrogen atoms in the asymmetric unit. This allows for high-resolution determination where individual atoms can be resolved as distinct spheres of electron density[5].

Step 3: Crystal Mounting & Cryocooling
  • Action: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Coat it in paratone oil to prevent solvent loss, and mount it on a goniometer loop under a 100 K nitrogen gas stream.

  • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens high-angle diffraction spots, increases the signal-to-noise ratio, and protects the organic crystal from radiation damage[3].

Step 4: Data Collection & Reduction
  • Action: Collect diffraction data using a diffractometer equipped with a Molybdenum ( MoKα , λ=0.71073 Å) microfocus X-ray source.

  • Causality: Mo radiation is selected over Copper ( CuKα ) for this specific achiral molecule to minimize X-ray absorption effects, which is optimal for small organic molecules lacking heavy atoms[3].

  • Validation Checkpoint: Perform a preliminary unit cell determination. The internal agreement factor ( Rint​ ) of the initial reflections must be <0.05 to justify a full 24-hour data collection run.

Step 5: Structure Solution & Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL)[6].

  • Causality: Direct methods rely on probabilistic relationships between diffracted intensities to calculate initial phases, a mathematical approach that is highly robust for small molecules[5].

  • Validation Checkpoint: The final structural model is validated when the goodness-of-fit (S) approaches 1.0, the final R1​ value is <0.05 , and the residual electron density map shows no peaks >0.5e/A˚3 .

Workflow A Compound Synthesis & Purification B Single Crystal Growth (Isothermal Evaporation) A->B QC: Purity >99% C Crystal Selection & Goniometer Mounting B->C QC: Birefringence D X-Ray Diffraction (Mo Kα Radiation) C->D E Data Reduction (Integration & Scaling) D->E QC: R-int < 0.05 F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Crystallographic Information File (CIF) G->H QC: R1 < 0.05

Small molecule X-ray diffraction workflow with self-validating QC checkpoints.

Quantitative Data & Supramolecular Architecture

The structural integrity of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is maintained by a complex network of non-covalent interactions. The tables below summarize the representative crystallographic parameters and hydrogen bond geometries expected for this structural class.

Table 1: Representative Crystallographic Parameters
ParameterValueParameterValue
Chemical Formula C14​H12​FNO2​ Volume ( V ) 1185.4(3)A˚3
Formula Weight 245.25 g/mol Z , Z′ 4, 1
Crystal System MonoclinicCalculated Density 1.374g/cm3
Space Group P21​/c Absorption Coefficient ( μ ) 0.102mm−1
Unit Cell Dimensions a=11.24A˚,b=8.45A˚,c=12.65A˚ F(000) 512
Cell Angles α=90∘,β=98.4∘,γ=90∘ Final R indices [I>2σ(I)] R1​=0.038,wR2​=0.095

Note: Parameters are modeled based on isostructural fluorinated benzamide derivatives to demonstrate expected lattice metrics.

Table 2: Hydrogen Bond Geometry

The crystal packing is dictated by the ortho-hydroxymethyl group. The hydroxyl oxygen acts as a hydrogen bond acceptor for the amide N−H , forming a stable intramolecular six-membered pseudoring. Concurrently, the hydroxyl O−H acts as an intermolecular donor to the carbonyl oxygen of an adjacent molecule, creating infinite 1D supramolecular chains along the crystallographic b -axis.

Interaction TypeD–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
Intramolecular N(1)−H(1)⋯O(2) 0.88(2)1.95(2)2.684(3)139(2)
Intermolecular O(2)−H(2)⋯O(1)i 0.84(3)1.88(3)2.701(2)165(3)
Intermolecular C(5)−H(5)⋯F(1)ii 0.952.553.382(4)146

Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2

Supramolecular MolA Molecule A (Asymmetric Unit) MolA->MolA Intramolecular N-H···O(hydroxyl) MolB Molecule B (Symmetry Equivalent) MolA->MolB Intermolecular O-H···O(amide) MolC Molecule C (Symmetry Equivalent) MolB->MolC Intermolecular C-H···F

Primary hydrogen bonding and halogen interaction network in the crystal lattice.

References

  • [1] National Institutes of Health (NIH). 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide - PubChem. Retrieved from:[Link]

  • [2] American Chemical Society (ACS). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from:[Link]

  • [5] Wikipedia. X-ray crystallography: Small-molecule crystallography. Retrieved from:[Link]

  • [4] Michigan State University (MSU). X-Ray Crystallography Laboratory: Crystallization of Low-Molecular-Weight Organic Compounds. Retrieved from:[Link]

  • [6] ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from:[Link]

Sources

Foundational

In vivo bioavailability of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

An In-Depth Technical Guide to the In Vivo Bioavailability Assessment of 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Abstract This technical guide provides a comprehensive framework for the in vivo bioavailability asse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Bioavailability Assessment of 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Abstract

This technical guide provides a comprehensive framework for the in vivo bioavailability assessment of the novel chemical entity, 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. Designed for researchers, scientists, and drug development professionals, this document delineates the strategic considerations and detailed methodologies required to robustly characterize the pharmacokinetic profile of this and similar benzamide derivatives. By integrating established principles of drug metabolism and pharmacokinetics (DMPK) with field-proven experimental protocols, this guide serves as a practical roadmap from preclinical formulation development to definitive bioavailability determination. We will explore the rationale behind experimental design choices, from vehicle selection to the intricacies of bioanalytical method validation, ensuring a self-validating and reproducible study outcome.

Introduction: The Scientific Imperative for Bioavailability Assessment

The therapeutic potential of any orally administered agent is fundamentally dependent on its ability to reach systemic circulation in sufficient concentrations to elicit a pharmacological response. Bioavailability (F), defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter in drug discovery and development. For a novel compound such as 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, an early and accurate determination of its oral bioavailability is paramount.

The benzamide moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse pharmacological activities.[1] The introduction of a fluorine atom is a common strategy to enhance metabolic stability and modulate physicochemical properties, potentially improving the pharmacokinetic profile.[2][3] However, the interplay of the fluorobenzoyl group with the hydroxymethylphenyl substituent introduces unique characteristics that necessitate a bespoke investigation. This guide outlines the critical steps to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties that collectively define the bioavailability of this specific entity.

Pre-Formulation and Physicochemical Characterization: Laying the Groundwork

Prior to initiating animal studies, a thorough understanding of the compound's fundamental physicochemical properties is essential. These properties govern its dissolution and permeability, the two primary determinants of oral absorption.

2.1 Solubility Assessment

The aqueous solubility of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide must be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. Poor solubility is a common challenge for novel benzamide derivatives and a primary cause of low or variable oral bioavailability.[4]

2.2 Permeability Assessment (In Vitro)

The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express key drug transporters and efflux pumps.

Protocol 2.2.1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Measurement (A-to-B):

    • Add 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (typically at 10 µM in Hanks' Balanced Salt Solution - HBSS) to the apical (A) donor compartment.

    • Add fresh HBSS to the basolateral (B) receiver compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • Collect samples from both compartments at the end of the incubation.

  • Permeability Measurement (B-to-A):

    • To assess active efflux, add the compound to the basolateral (B) donor compartment and fresh HBSS to the apical (A) receiver compartment.[5]

    • Repeat the incubation and sampling process.

  • Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

2.3 Metabolic Stability Assessment (In Vitro)

The liver is the primary site of drug metabolism. An in vitro liver microsome stability assay provides an early indication of the compound's susceptibility to first-pass metabolism, a major barrier to oral bioavailability.[5]

Protocol 2.3.1: Liver Microsome Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from the selected animal species, e.g., rat or human) and the NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (typically at 1 µM).

  • Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The Definitive In Vivo Bioavailability Study: Experimental Design and Execution

The cornerstone of bioavailability assessment is the in vivo pharmacokinetic study. The following protocol is designed for Sprague-Dawley rats, a common and well-characterized model in preclinical DMPK studies.[2]

3.1 Animal Model and Dosing Formulation

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used.[2] Animals should be fasted overnight prior to dosing to minimize variability from food effects.[5]

  • Dosing Groups:

    • Group 1 (Intravenous, IV): n=3-5 rats. A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the tail vein. This group serves as the 100% bioavailable reference.

    • Group 2 (Oral, PO): n=3-5 rats. A higher dose (e.g., 5-10 mg/kg) is administered via oral gavage.

  • Formulation/Vehicle Selection: This is a critical step. Based on the pre-formulation data, a suitable vehicle must be chosen to ensure the compound is fully solubilized or uniformly suspended. Common options include saline, PBS, cyclodextrins, PEG400, and oil-based vehicles.[4] For IV administration, the formulation must be sterile and non-hemolytic.

Protocol 3.1.1: Animal Dosing and Blood Sampling
  • Dose Preparation: Prepare the dosing formulations at the target concentrations. Ensure homogeneity, especially for suspensions.[4]

  • Pre-Dose: Record the body weight of each animal for accurate dose calculation. Collect a pre-dose (t=0) blood sample.

  • Dosing:

    • IV Group: Administer the calculated dose volume via the lateral tail vein.

    • PO Group: Administer the calculated dose volume using an oral gavage needle.[4]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at specified time points. A typical schedule for a novel compound would be:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]

  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.[4]

  • Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalysis: Quantifying the Unseen

A robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide in plasma samples.

Protocol 4.1.1: LC-MS/MS Method Validation

The method must be validated according to regulatory guidelines, assessing:

  • Selectivity and Specificity: No interference from endogenous plasma components.

  • Linearity and Range: Typically demonstrated over a 3-4 order of magnitude concentration range.

  • Accuracy and Precision: Intra- and inter-day precision (RSD%) should be within 15%, and accuracy (RE%) should be within ±15%.[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be reliably quantified.[6]

  • Matrix Effect and Recovery: To ensure that the plasma matrix does not suppress or enhance the analyte signal and that the extraction process is efficient and reproducible.[6]

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[6]

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.

5.1 Key Pharmacokinetic Parameters

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time (for IV data).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes (for IV data).

  • F% (Absolute Oral Bioavailability): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

5.2 Visualization of Pharmacokinetic Workflow

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation P1 Physicochemical Characterization (Solubility, logP) P2 In Vitro ADME Assays (Caco-2, Microsomes) P1->P2 Inform S1 Formulation Development & Vehicle Selection P2->S1 Guide S2 Animal Dosing (IV and PO Groups) S1->S2 S3 Serial Blood Sampling S2->S3 S4 Plasma Preparation & Storage S3->S4 A1 Validated LC-MS/MS Bioanalysis S4->A1 Analyze A2 PK Data Analysis (NCA) A1->A2 A3 Calculate Cmax, Tmax, AUC, t1/2, F% A2->A3 Report Report A3->Report Final Bioavailability Report

Caption: Workflow for In Vivo Bioavailability Assessment.

5.3 Hypothetical Data Summary

The following tables present hypothetical data for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide to illustrate the final output of a pharmacokinetic study.

Table 1: Hypothetical Mean Plasma Concentrations (ng/mL) vs. Time (hr)

Time (hr)IV Route (1 mg/kg)PO Route (10 mg/kg)
0.083450.2-
0.25315.8150.5
0.5220.1350.2
1.0150.6580.9
2.085.3450.1
4.030.1225.7
8.05.280.3
24.0

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) 450.2 (at 0.083 hr)580.9
Tmax (hr) 0.0831.0
AUC₀₋t (nghr/mL) 650.52927.3
AUC₀₋inf (nghr/mL) 655.12955.8
t½ (hr) 1.82.5
CL (L/hr/kg) 1.53-
Vd (L/kg) 3.9-
F (%) -45.1%

Based on this hypothetical data, 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide exhibits moderate oral bioavailability (45.1%) in rats.

Potential Metabolic Pathways and Bio-transformation

Benzamides can undergo several metabolic transformations.[7] Understanding these pathways is crucial for interpreting the pharmacokinetic data and anticipating potential drug-drug interactions.

  • N-Dealkylation/Deacylation: The amide bond can be a site for hydrolysis, although it is generally stable. More specifically, debenzoylation has been observed in some benzamide-containing compounds.[8]

  • Hydroxylation: The aromatic rings and the benzylic hydroxymethyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.

  • Conjugation: The hydroxyl group can be a substrate for glucuronidation or sulfation, leading to the formation of more water-soluble metabolites that are readily excreted.

G cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism (Conjugation) Parent 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide M1 Aromatic Hydroxylation (on either ring) Parent->M1 M2 Oxidation of -CH2OH to -COOH Parent->M2 M3 N-Debenzoylation Parent->M3 M4 Glucuronide Conjugate (at -OH or -COOH) Parent->M4 UGT M2->M4 UGT

Caption: Plausible Metabolic Pathways for the Compound.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step framework for the comprehensive in vivo bioavailability assessment of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. By following these self-validating protocols, researchers can generate robust and reliable pharmacokinetic data essential for decision-making in the drug development pipeline. The hypothetical outcome of 45.1% bioavailability suggests that while the compound is orally available, there may be room for optimization. Future work could involve formulation strategies to enhance solubility or medicinal chemistry efforts to modulate metabolic soft spots, guided by metabolite identification studies.

References

  • BenchChem. (2025). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
  • BenchChem. (2025). In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. PubChem. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
  • Chemsrc. (2026). 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of N'-(4-fluorophenyl)butanediamide and Related Derivatives.
  • Bioscience Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Bioscience Research. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Available from: [Link]

  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka. Available from: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Liu, Z., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available from: [Link]

  • Reigh, G. K., & Wang, C. Y. (1988). Activation of the carcinogens N-hydroxy-N-2-fluorenylbenzamide and N-hydroxy-N-2-fluorenylacetamide via deacylations and acetyl transfers by rat peritoneal serosa and liver. PubMed. Available from: [Link]

  • Lindstrom, T. D., et al. (1989). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed. Available from: [Link]

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. Available from: [Link]

  • Perez-Alvarez, V. M., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Frontiers. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

Exploratory

Predictive and Experimental Metabolite Identification (MetID) of 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide in Hepatic Microsomes

Executive Summary In the early stages of drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is critical for optimizing pharmacokinetics, mitigating toxicity, and guiding lead optimization[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is critical for optimizing pharmacokinetics, mitigating toxicity, and guiding lead optimization[1]. This technical whitepaper outlines a comprehensive, state-of-the-art methodology for the in vitro Metabolite Identification (MetID) of the screening compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide [2]. By leveraging human liver microsomes (HLM) and liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), this guide establishes a self-validating framework to predict, generate, and characterize Phase I metabolites, ensuring compliance with global regulatory safety standards[3].

Structural Liability and Predictive Metabolism

Before initiating in vitro incubations, a rigorous structural analysis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (C₁₄H₁₂FNO₂) is required to predict metabolic "soft spots." This predictive step dictates the mass defect filtering parameters used during LC-MS/MS data acquisition.

  • The 4-Fluorophenyl Ring: The carbon-fluorine bond is highly stable due to its bond dissociation energy. Defluorination is highly improbable under standard physiological conditions, making this moiety metabolically silent.

  • The Hydroxymethyl Group (-CH₂OH): This is the primary metabolic soft spot. Primary alcohols are highly susceptible to sequential oxidation by Cytochrome P450 (CYP) and Alcohol Dehydrogenase (ADH), yielding an intermediate aldehyde (-CHO) and ultimately a carboxylic acid (-COOH).

  • The Aniline-Derived Aromatic Ring: Unlike the deactivated fluorinated ring, the 2-aminobenzyl alcohol derived ring is relatively electron-rich, making it susceptible to CYP-mediated aromatic mono-hydroxylation.

  • The Amide Linkage: Amide bonds can undergo enzymatic hydrolysis via amidases or CYP-mediated cleavage, resulting in 4-fluorobenzoic acid and 2-aminobenzyl alcohol.

MetabolicPathways Parent 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide [M+H]+ 246.0925 M1 M1: Mono-hydroxylation (Aniline Ring) [M+H]+ 262.0874 (+16 Da) Parent->M1 CYP450 Hydroxylation M2 M2: Alcohol Oxidation (Aldehyde) [M+H]+ 244.0768 (-2 Da) Parent->M2 CYP450 / ADH Oxidation M4 M4: Amide Hydrolysis 4-fluorobenzoic acid [M-H]- 139.0195 Parent->M4 Amidase / CYP Cleavage M3 M3: Aldehyde Oxidation (Carboxylic Acid) [M+H]+ 260.0717 (+14 Da) M2->M3 ALDH / CYP Oxidation

Fig 1: Predicted Phase I metabolic pathways for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide.

Experimental Design: Hepatic Microsomal Incubation

To empirically validate the predicted pathways, the compound is incubated in Human Liver Microsomes (HLM). HLM is the gold standard for Phase I MetID because it contains the full complement of human CYP450 enzymes embedded in their native endoplasmic reticulum membrane[1],[4].

The Principle of Causality in Protocol Design

Every reagent in this protocol serves a specific, mechanistic purpose to create a self-validating system:

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Maintains the exact physiological pH required for optimal CYP450 folding and catalytic activity.

  • NADPH Regenerating System: CYP450 enzymes are obligate consumers of NADPH. Because NADPH degrades rapidly at 37°C, a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to maintain a constant electron supply.

  • Ice-Cold Acetonitrile (ACN): Added at a 1:3 (v/v) ratio to instantly denature microsomal proteins. This halts the enzymatic reaction precisely at the target timepoint and precipitates proteins to prevent LC column clogging[4].

Step-by-Step Incubation Methodology
  • Preparation: Prepare a 10 µM solution of the parent compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLM[5]. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Thermal equilibration ensures that enzymes are at optimal kinetic temperatures before the reaction begins.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADP+).

  • Sampling & Termination: At designated timepoints (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold ACN[4].

  • Control Matrix: Run parallel incubations of a 0-minute control (quenched before NADPH addition to rule out chemical instability) and a minus-NADPH control (to prove that metabolite formation is strictly CYP-dependent)[5].

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Extract the clear supernatant for LC-HRMS/MS analysis.

Workflow Step1 1. Preparation Buffer + HLM + Drug Step2 2. Pre-incubation 37°C, 5 mins Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Termination Ice-cold ACN (1:3) Step3->Step4 Step5 5. Centrifugation 15,000g, 4°C Step4->Step5 Step6 6. LC-HRMS/MS Supernatant Analysis Step5->Step6

Fig 2: Self-validating experimental workflow for hepatic microsomal incubations.

LC-HRMS/MS Analytical Strategy

The identification of trace metabolites in a complex biological matrix requires high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with Ultra-Performance Liquid Chromatography (UPLC)[1].

  • Chromatography: A reverse-phase C18 column (e.g., 1.7 µm particle size) is utilized. A slow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is applied. The slow gradient ensures baseline separation between the parent compound and its structurally similar, but more polar, oxidized metabolites.

  • Mass Spectrometry (Data-Dependent Acquisition - DDA): The HRMS is set to positive Electrospray Ionization (ESI+) mode. In DDA mode, the instrument continuously scans for precursor ions (MS1). When a precursor exceeds a predefined intensity threshold, the quadrupole isolates it, and it is subjected to Higher-energy C-trap Dissociation (HCD) to generate MS/MS fragment spectra.

  • Mass Defect Filtering (MDF): Because the microsomal matrix contains thousands of endogenous lipids and peptides, MDF is applied post-acquisition. By filtering for the specific fractional mass of the parent drug's core structure, matrix noise is computationally eliminated, revealing only drug-related material.

Data Interpretation & Metabolite Characterization

Metabolite structures are elucidated by comparing their exact mass shifts and MS/MS fragmentation patterns against the parent compound. The parent drug, 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, yields a highly stable diagnostic fragment at m/z 123.0245 , corresponding to the 4-fluorobenzoyl cation.

If a metabolite retains this m/z 123.0245 fragment, it definitively proves that the biotransformation occurred on the aniline portion of the molecule, not the fluorinated ring.

Quantitative Data Summary
Metabolite CodeBiotransformation PathwayMolecular FormulaExact Mass [M+H]⁺Mass Shift (Da)Key Diagnostic MS/MS Fragments (m/z)
Parent N/AC₁₄H₁₂FNO₂246.09250123.0245 (4-fluorobenzoyl cation)
M1 Mono-hydroxylation (Aniline ring)C₁₄H₁₂FNO₃262.0874+15.9949123.0245, 140.0710 (hydroxylated aniline)
M2 Oxidation (Alcohol to Aldehyde)C₁₄H₁₀FNO₂244.0768-2.0157123.0245, 122.0601
M3 Oxidation (Aldehyde to Carboxylic Acid)C₁₄H₁₀FNO₃260.0717+13.9792123.0245, 138.0552
M4 Amide Hydrolysis (Negative Mode)C₇H₅FO₂139.0195 [M-H]⁻N/A95.0297 (loss of CO₂)

Note: M4 (4-fluorobenzoic acid) lacks a basic nitrogen and ionizes poorly in positive mode; therefore, negative ESI mode must be utilized to capture this cleavage product.

Regulatory Context: MIST Guidelines

The ultimate goal of early MetID is to prevent late-stage clinical failures due to uncharacterized toxicity. The data generated from this protocol directly supports the Metabolites in Safety Testing (MIST) guidelines established by the FDA[3] and the EMA (ICH M3(R2))[6].

According to the FDA MIST guidance, any disproportionate drug metabolite that accounts for greater than 10% of total drug-related exposure at steady state in humans requires dedicated nonclinical safety evaluation[3].

For 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, the sequential oxidation to the carboxylic acid (M3) is predicted to be a major clearance pathway. If in vivo pharmacokinetic studies reveal that M3 exceeds the 10% threshold, researchers must synthesize M3 as a standalone standard and subject it to targeted toxicological screening to ensure it does not exhibit off-target pharmacology or unique toxicities absent in the parent molecule.

References

  • National Center for Biotechnology Information. "4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide." PubChem Compound Summary for CID 423731-07-1. Available at:[Link]

  • Prakash, C., et al. "Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development." ResearchGate. Available at:[Link]

  • Kępczyńska, E., et al. "Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics." National Library of Medicine (PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Safety Testing of Drug Metabolites Guidance for Industry." FDA.gov. Available at: [Link]

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." Europa.eu. Available at:[Link]

  • Abás, S., et al. "Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06." National Library of Medicine (PMC). Available at:[Link]

Sources

Foundational

Comprehensive Chemical Stability Profile of 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS 423731-07-1): A Technical Guide for Drug Development

Executive Summary & Structural Breakdown 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS 423731-07-1) is a highly functionalized synthetic building block and screening compound frequently utilized in early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Breakdown

4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS 423731-07-1) is a highly functionalized synthetic building block and screening compound frequently utilized in early-stage drug discovery[1]. With a molecular weight of 245.25 g/mol [2], its structural architecture consists of a 4-fluorobenzamide core linked to an ortho-hydroxymethyl aniline moiety.

Understanding the chemical stability of this compound is critical for formulation scientists and medicinal chemists. The molecule possesses three distinct reactive centers that dictate its degradation profile:

  • The Amide Linkage: Susceptible to acid/base-catalyzed hydrolysis.

  • The Primary Alcohol (-CH₂OH): Vulnerable to oxidative stress.

  • The Ortho-Proximity Effect: The spatial arrangement of the nucleophilic hydroxyl group relative to the electrophilic amide carbonyl introduces a high risk of intramolecular cyclodehydration.

This whitepaper provides a comprehensive, mechanistic analysis of the compound's stability, alongside self-validating experimental workflows compliant with ICH Q1A(R2) guidelines[3][4].

Mechanistic Stability Analysis: The "Why" Behind Degradation

To develop a robust stability-indicating method, we must first predict the chemical behavior of CAS 423731-07-1 under environmental stress.

Amide Bond Hydrolysis

Amide bonds are generally stable at neutral pH due to resonance stabilization. However, under extreme acidic or alkaline conditions (e.g., gastric pH or basic formulation matrices), the resonance is disrupted. Base-catalyzed hydrolysis involves hydroxide attack on the carbonyl carbon, while acid-catalyzed hydrolysis relies on protonation of the carbonyl oxygen, making the carbon more electrophilic. For this compound, hydrolysis yields 4-fluorobenzoic acid and 2-aminobenzyl alcohol .

Primary Alcohol Oxidation

The hydroxymethyl group is a classic site for oxidative degradation. Exposure to reactive oxygen species (ROS), transition metal impurities in excipients, or peroxide residues can oxidize the primary alcohol to an aldehyde (4-fluoro-N-[2-(formyl)phenyl]benzamide) and subsequently to a carboxylic acid.

Intramolecular Cyclodehydration (Benzoxazine Formation)

This is the most critical, yet often overlooked, degradation pathway for this specific scaffold. The ortho-relationship between the hydroxymethyl group and the amide nitrogen/carbonyl creates a kinetically favorable 6-membered transition state. Under thermal or acidic stress, the hydroxyl oxygen can attack the protonated amide carbonyl. Subsequent elimination of a water molecule results in ring closure, forming a 2-(4-fluorophenyl)-4H-3,1-benzoxazine derivative.

DegradationPathways API CAS 423731-07-1 (API) Hydro Hydrolysis (Acid/Base) API->Hydro Oxid Oxidation (ROS / H2O2) API->Oxid Cycl Cyclodehydration (Thermal/Acidic) API->Cycl Deg1 4-Fluorobenzoic Acid + 2-Aminobenzyl Alcohol Hydro->Deg1 Deg2 Aldehyde / Carboxylic Acid Derivatives Oxid->Deg2 Deg3 2-(4-Fluorophenyl)- 4H-3,1-benzoxazine Cycl->Deg3

Caption: Major chemical degradation pathways of CAS 423731-07-1 under stress conditions.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource / Rationale
CAS Number 423731-07-1Standard Identifier[2]
Molecular Formula C₁₄H₁₂FNO₂Elemental Composition[1]
Molecular Weight 245.25 g/mol PubChem Computed[2]
H-Bond Donors 2Amide (-NH) and Alcohol (-OH)
H-Bond Acceptors 3Carbonyl (C=O), Alcohol (-OH), Fluoro (-F)
Table 2: ICH Q1A(R2) Forced Degradation Parameters & Expected Outcomes
Stress ConditionReagent / EnvironmentTime / TempPrimary Expected Degradant
Acidic 0.1 N HCl24h @ 60°C4-fluorobenzoic acid, Benzoxazine
Alkaline 0.1 N NaOH24h @ 60°C4-fluorobenzoic acid, 2-aminobenzyl alcohol
Oxidative 3% H₂O₂24h @ 25°C4-fluoro-N-[2-(formyl)phenyl]benzamide
Thermal Solid State7 days @ 80°CBenzoxazine derivative (via cyclodehydration)
Photolytic UV/Vis Light (1.2M lux-hr)7 days @ 25°CFluorine radical cleavage products (minor)

Experimental Workflows for Stability Profiling

To validate the stability-indicating power of an analytical method, a forced degradation study must be executed according to ICH Q1A(R2) guidelines[3][5].

The "Goldilocks" Principle of Degradation

Causality Check: Why do we target exactly 5-20% degradation? Exceeding 20% degradation often leads to the formation of secondary degradants (molecules formed when primary degradants break down further)[3][6]. These secondary products rarely occur under real-world shelf-life conditions and unnecessarily complicate the chromatographic profile. If degradation is below 5%, the method's ability to resolve impurities from the main Active Pharmaceutical Ingredient (API) peak cannot be confidently validated[4].

Workflow Start Initiate Forced Degradation Study Cond1 Acid/Base Hydrolysis (0.1N HCl / NaOH) Start->Cond1 Cond2 Oxidative Stress (3% H2O2) Start->Cond2 Cond3 Thermal Stress (60°C - 80°C) Start->Cond3 Cond4 Photolysis (UV/Vis Light) Start->Cond4 Target Target 5-20% Degradation (ICH Q1A(R2)) Cond1->Target Cond2->Target Cond3->Target Cond4->Target Analysis LC-MS/MS Impurity Profiling Target->Analysis

Caption: ICH Q1A(R2) aligned forced degradation workflow for stability-indicating method development.

Step-by-Step Forced Degradation Protocol

This protocol is designed as a self-validating system. It includes a mass balance check to ensure no volatile degradants escape detection and no compounds are irreversibly retained on the column[5].

  • Stock Preparation: Dissolve CAS 423731-07-1 in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N NaOH prior to injection.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N HCl prior to injection.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at room temperature (25°C) in the dark for 24 hours.

  • Control Sample: Prepare a control sample using water in place of stress reagents, subjected to the same temperature and time conditions.

  • Mass Balance Validation: Calculate the mass balance: (Area of API + Sum of Areas of Degradants) / Area of Control API * 100. A valid method must yield a mass balance of 95% - 105%.

LC-MS/MS Method Development

Causality Check: Why use Formic Acid? Formic acid (0.1%) provides the necessary protons to facilitate positive electrospray ionization (ESI+) of the amide nitrogen, drastically enhancing mass spectrometer signal intensity. Simultaneously, the low pH suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm; MS in ESI+ mode monitoring the parent ion at m/z 246.09 [M+H]⁺.

  • System Suitability Testing (SST): Inject the control sample 5 times. The Relative Standard Deviation (RSD) of the API peak area must be ≤ 2.0%.

Handling, Storage, and Formulation Implications

Due to the identified degradation pathways, specific precautions must be taken during the formulation and storage of CAS 423731-07-1:

  • Avoid Acidic Excipients: To prevent intramolecular cyclodehydration into the benzoxazine derivative, avoid highly acidic excipients (e.g., citric acid buffers) during solid-dose formulation.

  • Antioxidant Inclusion: Given the susceptibility of the primary alcohol to oxidation, formulations should be purged with nitrogen and may benefit from the inclusion of free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to neutralize trace transition metals.

  • Storage: Store the bulk API in a cool, dry environment, ideally refrigerated (2-8°C) in amber glass containers to mitigate thermal and photolytic degradation over long-term storage[1][2].

References

  • [2] 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide - PubChem - NIH. National Institutes of Health (NIH).

  • [1] Screening Compounds P147535 | EvitaChem. EvitaChem.

  • [3] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.

  • [4] How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. PharmaStability.

  • [6] Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • [5] (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Privileged Heterocycles from 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Executive Summary & Chemical Profile 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry[1]. Structurally, it features an ortho-hydroxymethyl aniline core coupled with a 4-fluorobenzoyl moiety. This specific arrangement provides two adjacent reactive centers—a primary alcohol and an amide—making it an ideal precursor for the divergent synthesis of N,O-heterocycles (e.g., 4H-3,1-benzoxazines) and N,N-heterocycles (e.g., quinazolinones).

The presence of the 4-fluoro substituent is a deliberate design choice: it enhances the metabolic stability and lipophilicity of the downstream products for drug discovery, while simultaneously providing an isolated 19 F NMR handle to quantitatively track reaction kinetics and intermediate formation without 1 H NMR signal overlap.

Mechanistic Rationale & Causality

To leverage this precursor effectively, scientists must manipulate the leaving-group ability and oxidation state of the hydroxymethyl group:

  • For 4H-3,1-Benzoxazines (Pathway A): The direct intramolecular cyclization of the alcohol is kinetically hindered due to the poor leaving group ability of the hydroxide ion. We employ p-Toluenesulfonyl chloride (TsCl) to transiently convert the alcohol into a highly reactive tosylate ester. Triethylamine (Et 3​ N) is strictly required to neutralize the generated HCl and to deprotonate the amide, thereby increasing the nucleophilicity of the amide oxygen to drive a rapid 6-exo-tet cyclization[2].

  • For Quinazolin-4(3H)-ones (Pathway B): Accessing the N,N-heterocycle requires oxidizing the alcohol to an aldehyde. Dess-Martin Periodinane (DMP) is selected to strictly prevent over-oxidation to the carboxylic acid. Following oxidation, aqueous ammonia condenses with the aldehyde to generate an imine. Molecular iodine (I 2​ ) is then introduced as a mild, transition-metal-free oxidant to drive the intramolecular attack of the amide nitrogen and facilitate final aromatization[3].

G Precursor 4-Fluoro-N-[2-(hydroxymethyl) phenyl]benzamide Tosyl O-Tosylation (TsCl, Et3N) Precursor->Tosyl Pathway A Aldehyde Oxidation to Aldehyde (DMP, DCM) Precursor->Aldehyde Pathway B Benzoxazine 2-(4-Fluorophenyl)- 4H-3,1-benzoxazine Tosyl->Benzoxazine Cyclodehydration Quinazolinone 2-(4-Fluorophenyl) quinazolin-4(3H)-one Aldehyde->Quinazolinone I2, NH3(aq) Oxidative Amination

Figure 1: Divergent synthetic pathways from 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-4H-3,1-benzoxazine

Objective: Induce cyclodehydration via tosylate activation.

  • Preparation: Dissolve 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere.

  • Base Addition: Add Et 3​ N (2.5 equiv, 5.0 mmol) dropwise at 0 °C. Causality: Cooling prevents exothermic degradation and limits unwanted N-tosylation.

  • Activation: Slowly add TsCl (1.2 equiv, 2.4 mmol) in DCM (5 mL). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.2 ) should completely convert to a less polar, UV-active spot ( Rf​≈0.6 ). Alternatively, 19 F NMR will show a distinct upfield shift as the amide converts to the cyclic imidate.

  • Workup: Quench with saturated aqueous NaHCO 3​ (10 mL). Extract with DCM (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution) to yield the benzoxazine as a crystalline solid.

Protocol B: Synthesis of 2-(4-Fluorophenyl)quinazolin-4(3H)-one

Objective: Perform controlled oxidation followed by I 2​ -catalyzed oxidative amination.

Step 1: Oxidation

  • Dissolve the precursor (1.0 equiv, 2.0 mmol) in anhydrous DCM (20 mL) at 0 °C.

  • Add Dess-Martin Periodinane (1.1 equiv, 2.2 mmol) portion-wise. Stir for 1 hour at room temperature.

  • Validation: Quench with 1:1 sat. Na 2​ S 2​ O 3​ / NaHCO 3​ to destroy excess DMP. Extract and concentrate. The intermediate N-(2-formylphenyl)-4-fluorobenzamide is used directly in the next step to prevent auto-oxidation.

Step 2: Oxidative Amination

  • Dissolve the crude aldehyde in THF (10 mL).

  • Add aqueous ammonia (28%, 5.0 equiv) and molecular iodine (I 2​ , 20 mol%).

  • Stir the dark reaction mixture at 60 °C for 6 hours open to the air. Causality: Atmospheric oxygen assists I 2​ in the catalytic turnover during the final aromatization step.

  • Validation: The reaction color shifts from dark brown to pale yellow as the iodine is consumed and the highly stable quinazolinone precipitates.

  • Workup: Cool to room temperature, quench residual iodine with aqueous Na 2​ S 2​ O 3​ , filter the precipitated solid, and wash with cold ethanol to yield the pure quinazolinone.

Mechanism Aldehyde N-(2-Formylphenyl)- 4-fluorobenzamide Imine Imine Intermediate (+ NH3) Aldehyde->Imine Condensation Aminal Cyclic Aminal (Intramolecular Attack) Imine->Aminal Cyclization Product Quinazolin-4(3H)-one (Aromatization via I2) Aminal->Product Oxidation

Figure 2: Mechanistic cascade for the iodine-catalyzed oxidative amination to quinazolinone.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and efficiency metrics for both synthetic pathways, establishing a baseline for process optimization.

ParameterPathway A: 4H-3,1-BenzoxazinePathway B: Quinazolin-4(3H)-one
Reaction Type CyclodehydrationOxidation / Oxidative Amination
Key Reagents TsCl, Et 3​ NDMP, then I 2​ , NH 3​ (aq)
Temperature 0 °C to 25 °C25 °C (Step 1), 60 °C (Step 2)
Total Reaction Time 2.5 Hours7.0 Hours (Telescoped)
Expected Yield 82 - 88%70 - 75% (Over 2 steps)
Purification Method Flash ChromatographyPrecipitation / Filtration
19 F NMR Shift ( Δδ ) Upfield shift ( -2 ppm)Downfield shift ( +1.5 ppm)

References

  • Title: 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines Source: MDPI - Molecules URL: [Link][2]

  • Title: Discovery of Quinazolin-4(3H)-ones as NLRP3 Inflammasome Inhibitors: Computational Design, Metal-Free Synthesis, and in Vitro Biological Evaluation Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link][3]

Sources

Application

Purification techniques for synthesized 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

An In-Depth Guide to the Purification of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of synthesized 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. This molecule, a key intermediate in various synthetic pathways, possesses distinct physicochemical properties due to its combination of polar (amide, hydroxyl) and non-polar (aromatic rings) functional groups, which presents unique purification challenges. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles behind each purification choice. We will explore the anticipated impurity profile from its common synthetic route and detail robust protocols for both recrystallization and flash column chromatography. Furthermore, methods for rigorous purity assessment are discussed, ensuring the final compound meets the high standards required for subsequent research and development.

Physicochemical Profile and Its Impact on Purification

Understanding the structure of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is fundamental to designing an effective purification strategy.

  • Structure: The molecule contains a central, rigid amide linkage between a 4-fluorobenzoyl group and a 2-(hydroxymethyl)phenyl group.

  • Key Functional Groups:

    • Amide (-CONH-): A polar group capable of acting as both a hydrogen bond donor and acceptor. This contributes significantly to the molecule's polarity and likely high melting point.

    • Hydroxymethyl (-CH2OH): A primary alcohol group that is highly polar and a strong hydrogen bond donor/acceptor. This group increases the molecule's affinity for polar solvents and stationary phases.

    • Aromatic Rings: Two phenyl rings provide a non-polar, rigid backbone.

    • Fluorine (-F): An electronegative atom that adds to the overall polarity of the molecule.

The interplay of these groups results in a compound that is moderately to highly polar. It is expected to be a solid at room temperature, with good solubility in polar organic solvents like ethanol, ethyl acetate, and acetone, and poor solubility in non-polar solvents such as hexane.

Anticipated Impurity Profile from Schotten-Baumann Synthesis

The most direct synthesis of the target compound is the Schotten-Baumann reaction, which involves the acylation of 2-aminobenzyl alcohol with 4-fluorobenzoyl chloride in the presence of a base.[1][2][3] This reaction, while efficient, can generate several predictable impurities that must be removed.

  • Unreacted Starting Materials:

    • 2-aminobenzyl alcohol: A polar compound.

    • 4-fluorobenzoyl chloride: Highly reactive and will likely be quenched during workup.

  • Key Byproducts:

    • 4-fluorobenzoic acid: Formed from the hydrolysis of the 4-fluorobenzoyl chloride, a common issue in aqueous basic conditions.[4][5] This is a key acidic impurity.

    • Diacylated Product: The hydroxyl group of the target molecule can be acylated by a second molecule of 4-fluorobenzoyl chloride to form an ester byproduct. This impurity will be significantly less polar than the desired product.

    • Base-Related Salts: Inorganic salts (e.g., NaCl, K2CO3) or amine salts (e.g., triethylammonium chloride) formed during the reaction, which are typically removed during an aqueous workup.

Figure 1: Synthesis & Potential Side Reactions Reactant1 4-fluorobenzoyl chloride Product Target Molecule 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Reactant1->Product + Reactant2, Base Impurity1 Impurity: 4-fluorobenzoic acid (from hydrolysis) Reactant1->Impurity1 + Water Reactant2 2-aminobenzyl alcohol Reactant2->Product Base Base (e.g., NaOH) Impurity2 Impurity: Diacylated Product (Ester byproduct) Product->Impurity2 + Reactant1 Water Water

Figure 1: Synthesis & Potential Side Reactions

Purification Strategy Selection: A Decision Framework

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities present in the crude product.

Figure 2: Purification Strategy Workflow Start Crude Synthesized Product Decision1 Is the crude product >85% pure? (Assessed by TLC or 1H NMR) Start->Decision1 Recrystallization Strategy 1: Recrystallization (High Yield & Scalable) Decision1->Recrystallization Yes Chromatography Strategy 2: Column Chromatography (High Purity for Complex Mixtures) Decision1->Chromatography No (Multiple spots on TLC or complex NMR) End Pure Compound (>98%) Recrystallization->End Chromatography->End

Figure 2: Purification Strategy Workflow

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the product. It is highly scalable and cost-effective.[6][7]

Principle of Recrystallization

This technique relies on dissolving the crude solid in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[8] As the solution slowly cools, the solubility of the product decreases, leading to the formation of pure crystals. Impurities either remain dissolved in the cold solvent or are removed during a hot filtration step if they are insoluble.

Solvent Screening

The choice of solvent is critical.[9] For 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, its polarity suggests solvents like alcohols or ethyl acetate, potentially in a mixed-solvent system with a non-polar solvent like hexane.

Solvent SystemRationaleExpected Outcome
Ethanol The product is likely soluble in hot ethanol and less soluble when cold due to the polar -OH and -CONH- groups.[4][8]Good candidate for single-solvent recrystallization.
Ethyl Acetate A moderately polar solvent that should dissolve the compound when heated.Good candidate. May require addition of an anti-solvent.
Ethyl Acetate / Hexane A two-solvent system. The product is soluble in ethyl acetate and insoluble in hexane.[10]Allows for fine-tuning of solubility to induce crystallization.
Acetone A polar aprotic solvent that often works well for amides.[4][6]Good candidate for single-solvent recrystallization.
Detailed Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask loosely will slow the cooling rate, which encourages the formation of larger, purer crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis and other techniques.

Protocol 2: Flash Column Chromatography

When recrystallization is ineffective due to the presence of multiple impurities with similar solubilities, flash column chromatography is the method of choice for achieving high purity.[4][9]

Principle of Chromatography

This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent or eluent) that flows through it.[11][12] For our target molecule, a normal-phase setup (polar stationary phase, less polar mobile phase) is appropriate. The polar amide and hydroxyl groups will interact strongly with the polar silica gel, requiring a relatively polar mobile phase for elution.

TLC Method Development

Before running a column, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9][12]

  • Spotting: Dissolve a small amount of the crude material and spot it on a TLC plate.

  • Elution: Develop the plate in a chamber with a test solvent system. A good starting point is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate).

  • Analysis: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.3-0.4. Impurities should be well-separated from the product spot.

  • Optimization: Adjust the ratio of the solvents to achieve the desired separation. For this molecule, a system like Hexane:Ethyl Acetate (e.g., 1:1 or 2:3) is a likely starting point.

Detailed Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).[9] Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder ("dry loading") can be carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated solution.

  • Elution: Begin eluting the column with the solvent system determined by TLC analysis.[12] A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with a wide range of polarities.[9]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of techniques provides the most comprehensive assessment.[13]

Figure 3: HPLC Purity Assessment Workflow Start Purified Sample Prep Prepare Sample Solution (e.g., in Acetonitrile/Water) Start->Prep Inject Inject onto HPLC System (C18 Reverse-Phase Column) Prep->Inject Acquire Data Acquisition (UV Detector) Inject->Acquire Process Integrate Chromatogram Peaks Acquire->Process Calculate Calculate Purity (% Area = [Area_Product / Area_Total] * 100) Process->Calculate Result Purity Report Calculate->Result

Figure 3: HPLC Purity Assessment Workflow
TechniquePrincipleInformation Provided
Thin-Layer Chromatography (TLC) Differential partitioning between stationary and mobile phases.Qualitative assessment of purity (number of components) and reaction progress.[14]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a packed column and a liquid mobile phase.[14]Quantitative purity analysis (% area), detection of trace impurities. RP-HPLC is a standard method.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation and detection of structurally related impurities.[4][15]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point over a narrow range is indicative of high purity. Impurities typically depress and broaden the melting range.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Confirmation of molecular weight. When coupled with GC or LC, it is a powerful tool for identifying impurities.[4][13]

Conclusion

The successful purification of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is readily achievable through a systematic and well-reasoned approach. For crude material of relatively high purity, recrystallization from a suitable polar solvent like ethanol offers an efficient and scalable path to a pure product. For more complex mixtures containing multiple byproducts, flash column chromatography on silica gel, guided by careful TLC analysis, provides a robust method for isolating the target compound with high purity. The final purity should always be confirmed using a combination of analytical techniques, with HPLC and NMR providing the most definitive data.

References

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. [Link]

  • Experiment 2: Recrystallization. University of Manitoba. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of Environmental Science and Technology. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • 4-(4-Fluoro-2-methyl-benzyloxy)-N-hydroxycarbamoylmethyl-benzamide. PubChem. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Organic Process Research & Development. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Process for the synthesis of a benzamide derivative.
  • Purification of N-benzylbenzamides. Reddit. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Patsnap. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life-science, Applied & New Technologies in Bio-Sciences. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Delivery

Introduction: Overcoming the Formulation Hurdles for a Novel Benzamide Derivative The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is a synthetic small molecule with a structure indicative of potential therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Formulation Hurdles for a Novel Benzamide Derivative

The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is a synthetic small molecule with a structure indicative of potential therapeutic applications. However, like many benzamide derivatives, it is anticipated to exhibit poor aqueous solubility, a major obstacle to achieving adequate bioavailability for oral and other routes of administration.[1][2][3] It is estimated that over 70% of active pharmaceutical ingredients (APIs) in the development pipeline are poorly soluble, making advanced formulation a critical step in drug development.[1]

The fundamental challenge lies in overcoming the high crystal lattice energy of the solid-state API to allow it to dissolve in physiological fluids at a rate and extent sufficient for absorption.[4] This document, intended for researchers and drug development professionals, provides a detailed guide to three field-proven formulation strategies to enhance the delivery of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (referred to hereafter as "the API").

The strategies detailed below—Lipid-Based Nanoemulsions, Amorphous Solid Dispersions (ASDs), and Solid Lipid Nanoparticles (SLNs)—are selected for their broad applicability and proven success in enhancing the bioavailability of poorly soluble (BCS Class II/IV) compounds.[1][5] For each strategy, we provide the core scientific rationale, a detailed experimental protocol, and a self-validating system of characterization and quality control.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before selecting a formulation strategy, a thorough characterization of the API is essential. This data informs the selection of appropriate excipients and processing methods.

Key Physicochemical Parameters:

  • Solubility: Determine solubility in water across a physiologically relevant pH range (1.2 to 6.8), as well as in various organic solvents, lipids, and polymers.[6][7] Benzamide itself is only slightly soluble in water.[8][9]

  • Melting Point (Tm) & Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC), these values are critical for thermal-based formulation methods like hot-melt extrusion.

  • LogP: The octanol-water partition coefficient indicates the lipophilicity of the API, guiding the selection of lipid-based versus polymer-based systems. A higher LogP suggests suitability for lipid formulations.[4]

  • Solid-State Characterization: X-ray Powder Diffraction (XRPD) should be used to confirm the crystalline nature of the starting material.[10]

The workflow for selecting an appropriate formulation strategy based on these initial findings is outlined below.

G cluster_0 Pre-Formulation Analysis cluster_1 Decision & Strategy Selection cluster_2 Formulation Strategies start API: 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide physchem Physicochemical Characterization (Solubility, Tm, LogP, XRPD) start->physchem decision Evaluate Properties physchem->decision lipid Lipid-Based Nanoemulsion / SLN decision->lipid High LogP Good Lipid Solubility asd Amorphous Solid Dispersion (ASD) decision->asd Thermally Stable Polymer Miscibility

Caption: Formulation strategy selection workflow.

Strategy 1: Lipid-Based Nanoemulsions for Enhanced Solubilization

3.1 Rationale

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20-200 nm.[11][12] For a hydrophobic API, this strategy is highly effective because the drug is dissolved in the oil phase, bypassing the dissolution step in the gastrointestinal tract.[11][13] The small droplet size provides a large surface area, facilitating rapid drug release and absorption.[11][14] This approach is particularly suitable for lipophilic compounds.[4][13]

3.2 Experimental Protocol: High-Energy Ultrasonication Method

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion.

Materials:

  • API (4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide)

  • Oil Phase: Medium-chain triglyceride (e.g., Capryol™ 90) or other suitable oil with high API solubility.

  • Surfactant: Polysorbate 80 (Tween® 80) or other non-ionic surfactant.

  • Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) or Propylene Glycol.

  • Aqueous Phase: Deionized water.

Protocol Steps:

  • Solubility Screening: Determine the saturation solubility of the API in various oils, surfactants, and co-surfactants to select the optimal components. The oil phase with the highest API loading is generally preferred.[12]

  • Phase Preparation:

    • Oil Phase: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass beaker. Add the pre-weighed API to this mixture.

    • Gently heat the mixture to 40-60°C on a magnetic stirrer until the API is completely dissolved and the phase is clear and homogenous.

  • Coarse Emulsion Formation:

    • Heat the aqueous phase (deionized water) to the same temperature as the oil phase.

    • Slowly add the aqueous phase to the oil phase dropwise while continuously stirring at a moderate speed (e.g., 400-600 rpm). This forms a coarse, milky-white pre-emulsion.

  • Nano-emulsification (High-Energy Sonication):

    • Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication.

    • Insert an ultrasonic probe (sonicator) into the pre-emulsion.

    • Apply high-energy sonication. A typical starting point is 40% amplitude for 5-10 minutes in pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent overheating.[14][15]

    • The emulsion will gradually turn from milky to translucent or transparent as the droplet size reduces to the nanoscale.

  • Equilibration: Allow the nanoemulsion to cool to room temperature while stirring gently for 30 minutes to ensure stability.

3.3 Characterization and Quality Control

A robust formulation requires rigorous characterization to ensure reproducibility and performance.

ParameterMethodAcceptance CriteriaRationale
Droplet Size & PDI Dynamic Light Scattering (DLS)Mean Size: < 200 nm; PDI: < 0.3Ensures large surface area for absorption and uniformity of the formulation.[16]
Zeta Potential Laser Doppler Velocimetry> ±25 mVIndicates colloidal stability; high surface charge prevents droplet aggregation.
Drug Content & EE (%) HPLC-UVDrug Content: 95-105%; EE > 90%Confirms correct dosage and efficiency of drug encapsulation within oil droplets.
Thermodynamic Stability Centrifugation & Freeze-Thaw CyclesNo phase separation, creaming, or crackingAssesses the long-term physical stability of the nanoemulsion under stress.[15]
In Vitro Drug Release Dialysis Bag Method (USP Apparatus 2)>85% release in 60 mins in biorelevant mediaPredicts in vivo dissolution behavior and ensures rapid drug availability.[6][17]

PDI: Polydispersity Index; EE: Encapsulation Efficiency

Strategy 2: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

4.1 Rationale

Crystalline APIs have a highly ordered, stable structure that requires significant energy to break, resulting in low solubility. Amorphous Solid Dispersions (ASDs) circumvent this by dispersing the API at a molecular level within a hydrophilic polymer matrix.[1][18] This high-energy, amorphous state lacks the crystal lattice energy barrier, leading to significantly enhanced aqueous solubility and dissolution rates—a phenomenon often described as creating a "supersaturated" solution.[19] Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process ideal for creating stable ASDs for thermally stable APIs.[18][20][21]

G cluster_0 Input Materials cluster_1 HME Process cluster_2 Output & Final Product api Crystalline API blending Physical Blending api->blending polymer Hydrophilic Polymer (e.g., PVP VA64) polymer->blending extruder Hot-Melt Extruder (Heating & Shearing) blending->extruder extrudate Amorphous Extrudate extruder->extrudate milling Milling & Sieving extrudate->milling formulation Final Dosage Form (Tablets/Capsules) milling->formulation

Caption: Workflow for Amorphous Solid Dispersion (ASD) production via HME.

4.2 Experimental Protocol: Hot-Melt Extrusion

Materials:

  • API (4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide)

  • Polymer: A polymer in which the API is miscible, such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64, Kollidon® VA64) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Plasticizer (Optional): A small percentage (e.g., 1-5%) of a plasticizer like triethyl citrate or Compritol 888 ATO can be used to lower the processing temperature.

Protocol Steps:

  • Miscibility Screening: Use Hot-Stage Microscopy (HSM) or DSC to assess the miscibility of the API in various polymers.[22] A single, blended Tg after melting indicates good miscibility.

  • Blend Preparation: Accurately weigh and geometrically mix the API and polymer (and plasticizer, if used) using a V-blender or similar equipment to ensure a homogenous powder blend. A common starting ratio is 20-30% API to 70-80% polymer.

  • HME Setup & Processing:

    • Set up a co-rotating twin-screw extruder with a suitable screw configuration (including conveying, mixing, and kneading elements).

    • Establish a temperature profile for the different barrel zones. The temperature should be high enough to melt the polymer and dissolve the API but well below the degradation temperature of the API.[20][22] A typical starting point is 20-30°C above the polymer's Tg.

    • Calibrate the powder feeder to deliver the blend into the extruder at a controlled rate.

    • Start the extruder screws at a set speed (e.g., 100-200 RPM).

  • Extrusion & Collection:

    • Feed the blend into the extruder. The material is conveyed, melted, mixed, and discharged through a die to form a continuous strand or film (extrudate).

    • Collect the extrudate on a cooling conveyor belt. The rapid cooling is critical to "lock" the API in its amorphous state.

  • Downstream Processing:

    • Mill the cooled, brittle extrudate into a fine powder using a Fitz mill or similar equipment.

    • The resulting powder can be blended with other excipients (glidants, lubricants) and compressed into tablets or filled into capsules.

4.3 Characterization and Quality Control

Validation of the amorphous state and its stability is paramount for ASDs.

ParameterMethodAcceptance CriteriaRationale
Amorphicity XRPDAbsence of sharp Bragg peaks (crystalline signature); presence of a "halo" pattern.Confirms the successful conversion of the API from a crystalline to an amorphous state.[10]
Homogeneity (Single Phase) mDSC / SEMA single Tg, intermediate between API and polymer. No visible API crystals.Verifies that the API is molecularly dispersed within the polymer matrix.[22]
Drug Content HPLC-UV95-105% of label claimEnsures dose accuracy in the final product.
Physical Stability XRPD & DSC (Accelerated Conditions: 40°C/75% RH)No signs of recrystallization over time (e.g., 3 months).Critical for ensuring the formulation maintains its solubility advantage during its shelf life.
In Vitro Dissolution USP Apparatus 2 (Biorelevant Media)Significant improvement over crystalline API; evidence of supersaturation.Demonstrates the performance enhancement and potential for improved bioavailability.[23][24]

mDSC: Modulated Differential Scanning Calorimetry; SEM: Scanning Electron Microscopy; RH: Relative Humidity

Strategy 3: Solid Lipid Nanoparticles (SLNs)

5.1 Rationale

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of a solid lipid core stabilized by surfactants, with a particle size typically between 50 and 1000 nm.[25][26] They combine the advantages of polymeric nanoparticles (e.g., controlled release, stability) and lipid emulsions (e.g., biocompatibility, enhanced absorption).[27][28] The solid lipid matrix can protect the encapsulated API from chemical degradation and allows for sustained or controlled release profiles.[25][27] SLNs are made from physiological and biodegradable lipids, offering excellent biocompatibility.[28]

5.2 Experimental Protocol: Solvent Injection Method

The solvent injection method is a straightforward and rapid technique that does not require complex instrumentation.[25]

Materials:

  • API (4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide)

  • Solid Lipid: A lipid that is solid at room temperature (e.g., Compritol® 888 ATO, stearic acid, or glyceryl monostearate).

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Polysorbate 80 (Tween® 80).

  • Organic Solvent: A water-miscible solvent such as ethanol or acetone.

  • Aqueous Phase: Deionized water.

Protocol Steps:

  • Organic Phase Preparation: Dissolve the API and the solid lipid in the organic solvent (e.g., ethanol) with gentle heating (just above the lipid's melting point) and stirring to create a clear solution.[25]

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water. This solution should be maintained at a lower temperature, often room temperature or slightly chilled.

  • Nanoparticle Formation:

    • Using a syringe with a fine-gauge needle, rapidly inject the organic phase into the aqueous phase under constant, vigorous stirring (e.g., 800-1200 rpm).[25][28]

    • The rapid diffusion of the solvent into the aqueous phase causes the lipid to precipitate, instantly forming nanoparticles that encapsulate the API.

  • Solvent Removal:

    • Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 2-4 hours) or overnight to allow the organic solvent to evaporate completely. A rotovap can also be used for more efficient solvent removal.

  • Purification (Optional): The resulting SLN suspension can be centrifuged or dialyzed to remove any non-encapsulated drug or excess surfactant if required.

5.3 Characterization and Quality Control

The characterization of SLNs focuses on particle properties and drug loading efficiency.

ParameterMethodAcceptance CriteriaRationale
Particle Size & PDI Dynamic Light Scattering (DLS)Mean Size: < 300 nm; PDI: < 0.3Key parameters influencing stability, in vivo fate, and drug release kinetics.[16]
Zeta Potential Laser Doppler Velocimetry> ±20 mVPredicts the long-term stability of the colloidal suspension against aggregation.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) Ultracentrifugation followed by HPLC-UVEE > 70%; DL (as per target)Measures the effectiveness of the formulation process in entrapping the API.
Crystallinity and Polymorphism DSC & XRPDReduced melting enthalpy compared to bulk lipid; no API crystalline peaks.Confirms the lipid is in a solid state and the API is successfully incorporated.[10]
In Vitro Drug Release Dialysis Bag Method (USP Apparatus 2)Sustained release profile over a defined period (e.g., 24-48 hours).Demonstrates the controlled-release capability of the SLN formulation.[24][27]

Conclusion

The successful development of a drug product containing 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide hinges on overcoming its inherent poor aqueous solubility. The three strategies presented—nanoemulsions, amorphous solid dispersions, and solid lipid nanoparticles—offer distinct, robust pathways to enhance solubility and improve potential bioavailability. The choice of the optimal strategy will depend on the specific physicochemical properties of the API, the desired dosage form, and the target release profile. Each protocol provided herein is a self-validating system, integrating comprehensive characterization and quality control steps to ensure the development of a reproducible and effective formulation.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Chew, J. & Y. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. MDPI. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Mishra, V., et al. (2010). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]

  • Kumar, R., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology. [Link]

  • Khisho, C. I., & Alfahad, M. (2025). Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Drug Delivery and Therapeutics. [Link]

  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Butreddy, A., et al. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences. [Link]

  • Naeem, M., et al. (2024). The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications. PMC. [Link]

  • Drug Delivery Nanoparticles | Precision Analysis with Envision NTA. (n.d.). Hyperion Analytical. [Link]

  • In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel. (2024). Dissolution Technologies. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). Catalent. [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces. (2021). PMC. [Link]

  • Dokania, S., & Joshi, A. K. (2019). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC. [Link]

  • Li, M., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • High-resolution Analysis of Nanoparticles Composition. (n.d.). CD Bioparticles. [Link]

  • Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale. [Link]

  • Guideline on quality of oral modified release products. (2014). European Medicines Agency. [Link]

  • Knapik-Kowalczuk, J., et al. (2023). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. MDPI. [Link]

  • Shah, N., et al. (2015). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. PMC. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... (2020). ResearchGate. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). U.S. Food and Drug Administration. [Link]

  • Benzamide. (n.d.). PubChem. [Link]

  • New drug-formulation method may lead to smaller pills. (2021). MIT News. [Link]

  • Development and Production Application Cases of Amorphous Solid Dispersion Formulations (I) - Hot Melt Extrusion. (2025). Crystal Pharmatech Co., Ltd. [Link]

  • Operational advantages of using hot melt extrusion to create amorphous solid dispersions. (n.d.). AbbVie. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Welcome to the Diagnostic Hub and Method Optimization Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub and Method Optimization Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the fundamental causality behind chromatographic behavior, ensuring every protocol you implement is a robust, self-validating system.

Part 1: Molecular Profiling & Chromatographic Strategy

To control retention time, we must first understand the physicochemical nature of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide :

  • Fluorophenyl Moiety: Highly lipophilic. This drives strong hydrophobic retention on standard reversed-phase (RP) stationary phases.

  • Hydroxymethylphenyl Group: Contains a polar hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This is the primary site for unwanted secondary interactions with the column matrix.

  • Amide Linkage: Provides structural rigidity and dipole-dipole interaction potential.

The Strategy: Standard C18 columns often struggle with the dual hydrophobic/hydrogen-bonding nature of complex benzamides. We recommend a Phenyl-Hexyl stationary phase . The phenyl ring in the stationary phase provides orthogonal selectivity via π−π interactions with the two aromatic rings of the benzamide, while the hexyl linker ensures sufficient hydrophobic retention[1].

Workflow A Method Scouting (Column & MP) B Optimization (Gradient & Temp) A->B C Robustness Testing (Parameter Limits) B->C D Validation (GLP Compliance) C->D

HPLC method development workflow from initial scouting to final validation.

Part 2: Core Optimization Protocols

A reliable method requires minimizing variables. The following protocol utilizes Quality by Design (QbD) principles to establish a stable retention factor ( k′ ).

Protocol: Isocratic Fine-Tuning & Self-Validating System Setup

Objective: Achieve a target retention factor ( k′ ) between 2 and 10 to balance resolution and peak shape[2].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Causality: The hydroxymethyl group strongly interacts with active, unendcapped silanols on the silica support, causing mixed-mode retention and peak tailing[3]. Formic acid lowers the mobile phase pH to ~2.7, protonating and suppressing these surface silanols[3].

Step 2: The Self-Validating Injection (The t0​ Marker)

  • Prepare a sample containing 50 µg/mL of your benzamide and 10 µg/mL of Thiourea .

  • Causality: Thiourea acts as an unretained void time ( t0​ ) marker[4]. By co-injecting it with every run, the method self-validates: if the retention time of the benzamide shifts but t0​ remains perfectly constant, the issue is chemical (column/temperature). If both shift proportionally, the system has a mechanical flow rate failure[5].

Step 3: Isocratic Scouting

  • Set the column oven to 30 °C. Causality: A mere 1 °C change in ambient temperature can shift retention times by 1–2%[6]. Thermostatting the column isolates the separation from laboratory HVAC fluctuations.

  • Run a sequence of isocratic injections starting at 60% B, decreasing by 10% increments.

Quantitative Data: Effect of Mobile Phase Composition

Summary of expected retention shifts for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide on a 150 mm Phenyl-Hexyl column at 1.0 mL/min.

% Acetonitrile (Organic B)Void Time ( t0​ )Benzamide Retention Time ( tR​ )Retention Factor ( k′ )Chromatographic Outcome
60% 1.20 min2.10 min0.75Sub-optimal: k′<2 . Co-elution with solvent front[2].
50% 1.20 min4.50 min2.75Optimal: Sharp peak, excellent resolution[2].
40% 1.20 min9.80 min7.16Optimal: Good retention, slight band broadening.
30% 1.20 min18.50 min14.41Sub-optimal: k′>10 . Severe longitudinal diffusion[2].

Part 3: Diagnostic Hub (Troubleshooting Logic)

When retention times drift, guessing wastes time and samples. Use the logic tree below to systematically isolate the root cause.

Troubleshooting Start Retention Time Instability Detected Check_t0 Does t0 (void time) shift proportionally? Start->Check_t0 Flow_Issue Flow Rate Issue (Pump leak, check valves) Check_t0->Flow_Issue YES Chem_Issue Chemical/Column Issue (Temp, pH, MP comp) Check_t0->Chem_Issue NO Temp_Check Check Column Oven Stability Chem_Issue->Temp_Check MP_Check Check Mobile Phase Evaporation/Mixing Chem_Issue->MP_Check

Diagnostic logic tree for isolating the root cause of HPLC retention time drift.

Part 4: Frequently Asked Questions (FAQs)

Q: My retention time for the benzamide is steadily decreasing over a 24-hour sequence. Why? A: This is a classic symptom of mobile phase evaporation. If you are using a pre-mixed mobile phase, the highly volatile organic modifier (acetonitrile) can evaporate into the reservoir headspace as the bottle empties, gradually changing the composition to be more aqueous, which actually increases retention time[7]. If retention time is decreasing, it indicates either gradual loss of the stationary phase due to column degradation (common if pH < 2.5) or a slow accumulation of strong solvent in the system[7]. Action: Cap your eluent jars properly and ensure your pH is within the column's tolerance limits.

Q: The retention time is randomly "jittering" from run to run. How do I fix this? A: Random jitter is almost exclusively caused by poor temperature control or inadequate pump mixing. Because this benzamide derivative is highly sensitive to partitioning thermodynamics, a 1 °C fluctuation in the laboratory can alter retention by up to 2%[6]. Action: Never run this analysis on an open bench. Use a thermal jacket or column oven[7]. If the oven is stable, check your pump's proportioning valves for inconsistent mixing[6].

Q: Both the t0​ marker (thiourea) and my benzamide peak are shifting later and later. What is failing? A: When both the void volume and the analyte shift proportionally, the chemical separation is fine, but the physical delivery of the solvent is failing[5]. This is most commonly caused by a micro-leak in the pump head, worn pump seals, or faulty check valves[6]. Action: Perform a leak test. Look for faint white crystalline salt deposits around the pump head or autosampler rotor, which are telltale signs of a slow leak[5][6].

Q: I am seeing severe peak tailing for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. How do I correct the peak shape? A: The tailing is caused by the hydroxymethyl group (-CH2OH) hydrogen-bonding with unreacted silanols on the silica matrix[3]. Action: You must suppress this secondary interaction. Either lower the pH of your mobile phase to <3.0 (using formic or phosphoric acid) to neutralize the silanols, or switch to a highly endcapped column designed to shield the silica backbone[3].

Sources

Optimization

Resolving co-elution issues in 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide chromatography

Technical Support Center: Chromatography Solutions Topic: Resolving Co-elution Issues in the Chromatography of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Welcome to the technical support center. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions

Topic: Resolving Co-elution Issues in the Chromatography of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide and encountering challenges with chromatographic purity, specifically peak co-elution. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific rationale to empower you to solve these complex separation challenges effectively.

Part 1: Foundational Understanding of the Co-Elution Challenge

Q1: I'm seeing a single, broad, or shouldered peak where I expect my pure compound. What is co-elution and why is it a critical issue for this specific molecule?

A1: Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same time, resulting in overlapping peaks that may appear as a single, distorted peak.[1][2] For a molecule like 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, this is a significant analytical hurdle for several reasons:

  • Structural Similarity of Impurities: The most common co-eluting species are often structurally related to the parent molecule. These can include starting materials, synthetic by-products, isomers, or degradation products. Their similar polarity and structure make them difficult to separate using standard methods.

  • Safety and Efficacy: In a pharmaceutical context, unresolved impurities can compromise the safety and efficacy of a drug product. Regulatory bodies require the identification and quantification of impurities above certain thresholds.[3]

  • Inaccurate Quantification: Co-elution leads to an overestimation of the main compound's concentration, which can have profound negative impacts on dose-response studies, stability assessments, and quality control.[1]

The structure of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, with its multiple functional groups (amide, hydroxyl, fluoro), presents several possibilities for impurity formation that can be challenging to resolve.

Q2: What are the most likely impurities I should be looking for with 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide?

A2: Understanding the potential impurities is the first step in developing a selective analytical method. Based on common synthetic routes and the molecule's inherent chemistry, we can anticipate several classes of impurities.

Potential Impurity Class Potential Specific Impurity Likely Origin Chromatographic Challenge
Starting Materials 4-fluorobenzoic acidIncomplete amidation reactionHighly polar, may elute early or interact with silanols.
(2-aminophenyl)methanolIncomplete amidation reactionPolar, basic nature can cause peak tailing on silica-based columns.[4]
Synthetic By-products Positional IsomersNon-specific reactions during synthesisExtremely similar polarity and structure, requiring high-efficiency or alternative selectivity columns.
Degradation Products 4-fluorobenzoic acid and (2-aminophenyl)methanolHydrolysis of the central amide bond (acidic or basic conditions).[5][6]Amide bond hydrolysis is a primary degradation pathway for many pharmaceuticals.[3][5][6]
Oxidation ProductsOxidative stress on the hydroxymethyl or amino groups.May introduce new polar functional groups, altering retention time.

Part 2: A Systematic Troubleshooting Workflow

When faced with a co-elution problem, a systematic approach is more effective than random adjustments. The following workflow provides a logical decision-making process to guide your method development.

Troubleshooting_Workflow start Problem: Peak Asymmetry (Shoulder, Tailing, or Broadening) check_purity Confirm Co-elution (Peak Purity via DAD/MS) start->check_purity mobile_phase Step 1: Mobile Phase Optimization check_purity->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient For complex mixtures solvent Change Organic Solvent (ACN vs. MeOH) mobile_phase->solvent To alter selectivity ph Modify Mobile Phase pH mobile_phase->ph For ionizable analytes eval1 Resolution Improved? gradient->eval1 solvent->eval1 ph->eval1 stationary_phase Step 2: Stationary Phase Selection eval1->stationary_phase No end_success Resolution Achieved: Validate Method eval1->end_success Yes phenyl Try Phenyl-Hexyl Column stationary_phase->phenyl For aromatic selectivity polar Try Embedded-Polar Column stationary_phase->polar For polar compounds eval2 Resolution Improved? phenyl->eval2 polar->eval2 other_params Step 3: Fine-Tuning (Temp & Flow Rate) eval2->other_params No eval2->end_success Yes end_fail Consult Advanced Techniques (2D-LC, SFC) eval2:e->end_fail:n Still No Resolution temp Adjust Temperature other_params->temp flow Reduce Flow Rate other_params->flow temp->end_success flow->end_success

Caption: A systematic workflow for troubleshooting co-elution issues.

Part 3: In-Depth Method Development Protocols

FAQ 3: How can I strategically modify my mobile phase to resolve my co-eluting peaks?

A3: Mobile phase optimization is the most powerful and accessible tool for manipulating chromatographic selectivity.[7] For 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, three key parameters should be explored: the organic modifier, the pH, and the buffer.

  • Change the Organic Modifier (Selectivity Tuning): The choice between Acetonitrile (ACN) and Methanol (MeOH) is a primary step. They interact differently with analytes and the stationary phase, often changing the elution order of closely related compounds.[8]

    • Acetonitrile (ACN): Generally provides lower viscosity (lower backpressure) and is a weaker solvent than methanol in reversed-phase, leading to longer retention times.

    • Methanol (MeOH): Is a protic solvent that is a stronger hydrogen-bond donor and acceptor. This can create unique interactions with your analyte's hydroxyl and amide groups, significantly altering selectivity compared to ACN.

  • Modify Mobile Phase pH (Ionization Control): Your compound has both a weakly basic amine (on the hydroxymethylphenyl ring) and a weakly acidic amide proton. The pH of the mobile phase will dictate the ionization state of these groups and any acidic or basic impurities.[4][9] Changing the ionization state dramatically alters a compound's polarity and its interaction with the C18 stationary phase.[7][10]

    • Low pH (e.g., pH 2.5-3.5 with Formic or Phosphoric Acid): At low pH, the amino group will be protonated (positively charged), making it more polar and likely reducing its retention time. This also suppresses the ionization of acidic silanol groups on the silica surface, which can reduce peak tailing for basic compounds.[4]

    • Neutral to High pH (e.g., pH 7-9 with Ammonium Bicarbonate or Phosphate Buffer): Caution: Only use pH-stable columns. At higher pH, the amino group will be neutral, making it more hydrophobic and increasing its retention. This can be a powerful tool for changing selectivity, but requires a column stable at high pH (e.g., a hybrid particle column).[9]

Protocol 1: Systematic Mobile Phase Screening

This protocol outlines a systematic approach to test the primary mobile phase variables.

Objective: To evaluate the effect of organic modifier and pH on the separation of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide from its co-eluting impurities.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or TFA)

  • Ammonium hydroxide (or Ammonium bicarbonate) for high pH (optional, column permitting)

  • Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases:

    • A1: 0.1% Formic Acid in Water

    • A2: Water (for comparison, if applicable)

    • B1: 0.1% Formic Acid in Acetonitrile

    • B2: 0.1% Formic Acid in Methanol

  • Initial Scouting Gradient (Run 1 - ACN):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: A1 (0.1% Formic Acid in Water)

    • Mobile Phase B: B1 (0.1% Formic Acid in ACN)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Gradient: 10% to 90% B over 20 minutes.

    • Action: Analyze the chromatogram. Note the retention time and peak shape.

  • Methanol Selectivity Check (Run 2 - MeOH):

    • Mobile Phase A: A1 (0.1% Formic Acid in Water)

    • Mobile Phase B: B2 (0.1% Formic Acid in MeOH)

    • Gradient: Use the same gradient profile as Run 1.

    • Action: Compare the chromatogram to Run 1. Look for changes in peak spacing and elution order. This is a critical step for selectivity.

  • Gradient Optimization: Based on the scouting runs, if co-elution persists but some separation is observed, flatten the gradient around the elution time of your target peak. A slower gradient increases the time the analyte spends in the "critical separation zone," often improving resolution.[8]

    • Example Optimized Gradient: If your peak elutes at 12 minutes in the scouting run (which corresponds to ~50% B), try a gradient like: 10-40% B in 5 min, then 40-60% B in 15 min, then ramp to 90% B to wash the column.

Parameter Condition 1: Acetonitrile Condition 2: Methanol Rationale & Expected Outcome
Organic Modifier AcetonitrileMethanolDifferent solvent properties (polarity, proticity) alter selectivity. May change elution order.[8]
pH Modifier 0.1% Formic Acid (pH ~2.7)0.1% Formic Acid (pH ~2.7)Suppresses silanol activity, improves peak shape for basic compounds, ensures consistent ionization state.[11]
Typical Gradient 10-90% over 20 min10-90% over 20 minInitial scouting run to determine elution window.
Potential Advantage Sharper peaks, lower backpressure.Unique selectivity due to hydrogen bonding capabilities.Choose the solvent that provides the best initial separation of the critical pair.
FAQ 4: My C18 column is not providing adequate resolution even after mobile phase optimization. What are my alternative stationary phase options?

A4: When mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. The goal is to introduce a different separation mechanism. A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds like yours, alternative selectivities can be highly effective.

Stationary Phase Separation Mechanism Best For... Rationale for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
C18 (Standard) Hydrophobic InteractionsGeneral purpose reversed-phaseGood starting point, but may lack selectivity for structurally similar aromatic isomers.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic, unsaturated compoundsThe phenyl rings in the stationary phase can interact with the aromatic rings of your analyte and impurities via π-π interactions, offering a completely different selectivity mechanism.[12] Highly recommended for this compound class.
Embedded-Polar Group (e.g., Amide, Carbamate) Hydrophobic & Hydrogen BondingPolar compounds, improved peak shape for basesThe embedded polar group (e.g., an amide) can interact with the hydroxyl and amide groups on your molecule, providing unique selectivity.[13][14] These phases are also more water-wettable, allowing for highly aqueous mobile phases.
Graphitized Carbon Adsorption, Shape SelectivityGeometric isomers, structurally similar compoundsProvides strong retention for planar aromatic molecules and can offer exceptional selectivity based on molecular shape and electronic properties.[15]

Part 4: Forced Degradation for Method Validation

FAQ 5: I need to develop a "stability-indicating" method. How can I use forced degradation to ensure I can separate the main peak from any potential degradation products?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[5] Forced degradation (or stress testing) is the process of intentionally degrading your compound to generate these products, which you then use to challenge your method.[3][6]

The primary degradation pathway for your molecule is likely hydrolysis of the amide bond.

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Welcome to the technical support center dedicated to the synthesis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

The target molecule, 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, is formed by coupling 4-fluorobenzoic acid and (2-aminophenyl)methanol. While a seemingly straightforward amide bond formation, the presence of a primary alcohol on the amine substrate introduces a potential site for a competing side reaction (O-acylation), necessitating careful optimization of reaction conditions.

This guide will focus primarily on the widely used and generally effective carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). We will also explore the acyl chloride method as a robust alternative.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes?

Answer: Low or no product formation is a common issue that can typically be traced back to a few key areas:

  • Inactive Reagents: Carbodiimides like EDC are moisture-sensitive.[1] If you are using an old or improperly stored bottle of EDC or HOBt, it may be partially or fully hydrolyzed and inactive. Always use fresh or properly stored reagents.

  • Incorrect pH/Insufficient Basicity: The amide coupling reaction requires the amine to be in its free-base, nucleophilic form. The reaction should be run at a slightly basic pH (typically 7-9).[1] If your amine starting material is an acid salt (e.g., hydrochloride), you must add a sufficient amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to both neutralize the salt and facilitate the reaction.[1]

  • Inadequate Carboxylic Acid Activation: The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate.[1][2] If this activation is inefficient, the reaction will not proceed. This can be due to poor solubility or steric hindrance. Consider switching to a more potent activating agent like HATU, which is known for its high efficiency, especially with sterically hindered substrates.[1][3]

  • Poor Solubility: If the starting materials are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered.[4] Consider switching to a more polar aprotic solvent like DMF or NMP, or gently warming the reaction mixture.[4]

Question 2: My reaction is messy, and I am observing a significant side product with the same mass as my desired product. What is happening?

Answer: The presence of the primary alcohol in (2-aminophenyl)methanol creates a competing nucleophile for the activated carboxylic acid. This can lead to the formation of an undesired ester side product, 2-(aminomethyl)phenyl 4-fluorobenzoate, through O-acylation.

  • Minimizing O-Acylation: The amine group is generally more nucleophilic than the primary alcohol, so N-acylation is favored. However, to minimize the ester side-product, ensure the amine is fully deprotonated and highly nucleophilic by using an appropriate base. Additionally, adding the amine to the pre-activated carboxylic acid (a mixture of the acid, EDC, and HOBt stirred for ~30 minutes at 0 °C) can sometimes favor the desired reaction pathway.[1]

Question 3: Besides the O-acylation product, what other side reactions are common and how can I minimize them?

Answer: Several other side reactions can reduce your yield and complicate purification:

  • N-acylurea Formation: This is a classic side reaction when using carbodiimides. The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine.[4]

    • Solution: The addition of HOBt or HOAt is crucial to prevent this.[1] HOBt reacts with the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.[1][2][5]

  • Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[4][6] This is more likely if the amine concentration is low or if the amine is a poor nucleophile.

    • Solution: Ensure the reaction is sufficiently concentrated (0.1-0.5 M is a good starting point) and that the amine is added promptly after the activation step.[4]

Question 4: I have unreacted starting materials remaining, even after a long reaction time. What should I do?

Answer: Incomplete conversion is often a matter of stoichiometry or reaction kinetics.

  • Stoichiometry: Ensure you are using appropriate equivalents of your reagents. It is common practice to use a slight excess (1.1-1.2 equivalents) of the amine or the carboxylic acid/coupling agent pair to drive the reaction to completion.[1]

  • Reaction Time and Temperature: Some amide couplings are sluggish at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider increasing the temperature to 40-60 °C.[4] For very difficult couplings, extending the reaction time to 24 hours may be necessary.[1][7]

Question 5: My product is difficult to purify. The urea byproduct from EDC is co-eluting with my product.

Answer: The urea byproduct from EDC (EDU) can be a purification challenge.

  • Aqueous Workup: A proper aqueous workup is the first and most effective step. The urea byproduct from EDC is basic and can often be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[1] This should be followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt, and finally a brine wash.[1][8]

  • Chromatography Optimization: If the urea byproduct persists, you may need to optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying gradients of ethyl acetate/hexane) or consider using a different stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of HOBt in an EDC-mediated coupling? A1: HOBt (1-Hydroxybenzotriazole) plays a critical dual role. First, it reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable, preventing the intramolecular rearrangement that leads to the undesired N-acylurea byproduct.[1][4] Second, the HOBt-ester is a highly efficient acylating agent that readily reacts with the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[10] This increases overall reaction efficiency and minimizes side reactions.[1]

Q2: Can I use 4-fluorobenzoyl chloride instead of 4-fluorobenzoic acid? A2: Yes, this is an excellent alternative and often a more robust method for difficult couplings. Reacting 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride generates the more reactive 4-fluorobenzoyl chloride.[3][11] This acyl chloride can then be reacted directly with (2-aminophenyl)methanol, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct (Schotten-Baumann conditions).[11][12] The main advantage is higher reactivity, but the disadvantage is the need to handle harsh chlorinating agents and the potential for more vigorous reaction conditions.

Q3: How do I choose the best solvent for this reaction? A3: The ideal solvent should fully dissolve all reactants. Common choices for amide coupling are polar aprotic solvents.

  • Dichloromethane (DCM): A good starting point, but may not be sufficient for less soluble substrates.[1]

  • N,N-Dimethylformamide (DMF): An excellent solvent with high polarity, capable of dissolving most starting materials.[1][4] It is often the solvent of choice for more challenging couplings.

  • Acetonitrile (MeCN): Also a viable option that has shown good results in some protocols.[4][13]

Q4: How can I effectively monitor the reaction's progress? A4: The best methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • TLC: Allows you to visually track the consumption of your starting materials and the appearance of the product spot. A co-spot, containing a mix of your starting material and the reaction mixture, is essential for accurate comparison.[8]

  • LC-MS: Provides more definitive information, allowing you to confirm the mass of the product being formed and quantify the relative amounts of starting materials and product over time.

Visualizations and Diagrams

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism Acid 4-Fluorobenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC EDU EDU Byproduct EDC->EDU N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) O_Acylisourea->EDU Releases EDU HOBt HOBt Product 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide HOBt_Ester->Product + Amine HOBt_Ester->EDU Amine (2-aminophenyl)methanol (R'-NH2) Product->HOBt Regenerates

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Low/No Yield? CheckReagents Are EDC/HOBt fresh and stored properly? Start->CheckReagents Yes CheckSideProducts LC-MS shows significant side products? Start->CheckSideProducts No, but messy UseFresh Use fresh reagents. CheckReagents->UseFresh No CheckBase Is a non-nucleophilic base (e.g., DIPEA) being used? CheckReagents->CheckBase Yes UseFresh->CheckBase AddBase Add 2-3 eq. of base. CheckBase->AddBase No CheckSolvent Are starting materials fully dissolved? CheckBase->CheckSolvent Yes AddBase->CheckSolvent ChangeSolvent Switch to DMF or NMP. Consider gentle heating. CheckSolvent->ChangeSolvent No Success Reaction Optimized CheckSolvent->Success Yes ChangeSolvent->Success NAcylurea N-Acylurea (from EDC rearrangement) CheckSideProducts->NAcylurea Yes OAcylation O-Acylation (ester formation) CheckSideProducts->OAcylation Yes UseHOBt Ensure HOBt (1.2 eq) is used to form the active ester. NAcylurea->UseHOBt UseHOBt->Success Preactivate Pre-activate acid with EDC/HOBt for 30 min before adding amine. OAcylation->Preactivate Preactivate->Success

Caption: Decision tree for troubleshooting common coupling issues.

Experimental Protocols

Protocol 1: Optimized EDC/HOBt Coupling

This protocol is a general procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • 4-fluorobenzoic acid

  • (2-aminophenyl)methanol

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.

  • Addition: Add HOBt (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. A color change or slight warming may be observed.[1]

  • Coupling: To the activated mixture, add (2-aminophenyl)methanol (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[1] Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1][4][8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

Protocol 2: Acyl Chloride Method

Part A: Formation of 4-fluorobenzoyl chloride Caution: Thionyl chloride (SOCl₂) is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

  • Setup: Place 4-fluorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 eq, can be used as solvent) and a catalytic amount of DMF (1-2 drops).[11]

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours or until gas evolution (HCl, SO₂) ceases.[11]

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude 4-fluorobenzoyl chloride is often used directly in the next step without further purification.

Part B: Amide Coupling

  • Setup: In a separate flask under an inert atmosphere, dissolve (2-aminophenyl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM at 0 °C.

  • Addition: Dissolve the crude 4-fluorobenzoyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1 (Step 7) to remove the amine hydrochloride salt and any unreacted starting materials. Purify the crude product by column chromatography or recrystallization.

Data Summary Table

The following table provides a general comparison of common coupling conditions. Actual yields may vary based on reaction scale and specific substrate purity.

Coupling ReagentAdditiveBase (eq)SolventTemp. (°C)Typical Yield RangeKey Considerations
EDC HOBt DIPEA (2.5) DMF 0 to RT 70-90% Gold standard; minimizes N-acylurea; requires aqueous workup. [1][4]
EDCNoneDIPEA (2.5)DCM0 to RT30-60%Prone to N-acylurea formation, leading to lower yields and difficult purification.[4]
HATU None DIPEA (3.0) DMF RT 80-95% Highly efficient, good for hindered substrates, but more expensive. [1][3]
SOCl₂ / Amine None Pyridine (2.0) DCM 0 to RT 75-95% Two-step process; highly reactive; avoids coupling reagent byproducts. [6][11]

References

  • Bremner, J. B., & Samosorn, S. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Bremner, J. B., & Samosorn, S. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Peptide Chemistry. (2025). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Cox, R., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Lunn, M. J., et al. (2009). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development. [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Richmond. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide vs. Standard HCV NS3 Inhibitors

Executive Summary The Hepatitis C Virus (HCV) non-structural protein 3 (NS3) is a critical bifunctional enzyme responsible for viral polyprotein processing and genome replication. While the standard of care has historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Hepatitis C Virus (HCV) non-structural protein 3 (NS3) is a critical bifunctional enzyme responsible for viral polyprotein processing and genome replication. While the standard of care has historically been dominated by NS3/4A protease inhibitors (e.g., Telaprevir), rapid viral mutation rates necessitate the exploration of orthogonal targets, specifically the DExH/D-box RNA helicase domain of NS3[1].

This technical guide evaluates the screening hit 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1), hereafter referred to as 4-FHB [2]. We objectively compare its mechanistic profile against standard protease inhibitors and established helicase probes like QU663[3], providing a self-validating experimental framework for researchers developing novel antiviral scaffolds.

Mechanistic Overview: Targeting the NS3 Helicase Domain

HCV NS3 requires both its N-terminal serine protease domain and its C-terminal RNA helicase domain to function[4]. Standard clinical inhibitors like Telaprevir covalently bind the protease active site, halting polyprotein cleavage[1]. In contrast, the helicase domain unwinds double-stranded viral RNA in a 3′–5′ direction, fueled by ATP hydrolysis[5].

Emerging small molecules, including the established probe QU663 and the novel 4-FHB scaffold, target the helicase domain[3][6]. QU663 acts as a competitive nucleotide-mimicking inhibitor that binds the RNA-binding cleft without affecting ATPase function[7]. Similarly, 4-FHB was identified via high-throughput Fluorescence Polarization (FP) assays as a disruptor of NS3-nucleic acid complex formation[8][9].

NS3_Pathway Viral_RNA HCV Viral RNA NS3_4A NS3/4A Bifunctional Complex Viral_RNA->NS3_4A Protease Serine Protease Domain (Polyprotein Cleavage) NS3_4A->Protease Helicase DExH/D-box Helicase Domain (RNA Unwinding) NS3_4A->Helicase Replication Viral Replication & Assembly Protease->Replication Helicase->Replication Telaprevir Telaprevir (Standard Protease Inhibitor) Telaprevir->Protease Covalent Inhibition FHB 4-FHB & QU663 (Helicase Inhibitors) FHB->Helicase Competitive Binding

Fig 1: HCV NS3/4A bifunctional pathway illustrating distinct inhibition targets of Telaprevir and 4-FHB.

Comparative Performance Data

To contextualize 4-FHB's utility in drug discovery, the table below compares its physicochemical and mechanistic properties against standard NS3 inhibitors.

Metric4-FHB (Novel Scaffold)QU663 (Standard Helicase Probe)Telaprevir (Standard Clinical Inhibitor)
Target Domain NS3 Helicase (RNA binding cleft)[6]NS3 Helicase (Nucleotide mimic)[3]NS3/4A Serine Protease[1]
Mechanism of Action Disrupts NS3-nucleic acid bindingCompetitive inhibitor of RNA unwinding[7]Reversible covalent protease inhibition
ATPase Interference Minimal / IndependentNone (Maintains ATPase activity)[7]N/A
Potency (Ki / IC50) HTS Hit (Low micromolar range)Ki = 0.75 µM[3]IC50 = 0.35 µM
Molecular Weight 245.25 g/mol [10]~400 g/mol 679.85 g/mol
Development Status Preclinical / HTS ProbePreclinical Probe[3]FDA Approved (Standard of Care)[1]

Validating the Scaffold: Self-Validating Experimental Protocols

When evaluating fluorinated benzamide derivatives like 4-FHB, researchers must utilize a self-validating assay triad to rule out false positives caused by autofluorescence or non-specific DNA intercalation[9].

Assay_Workflow Step1 Compound Prep 4-FHB (CAS: 423731-07-1) Step2 Primary FP Assay Cy5-dT15 Substrate Binding Step1->Step2 Step3 Counterscreen E. coli SSB Specificity Check Step2->Step3 Step4 Hit Validation Dose-Response & Ki Calculation Step3->Step4

Fig 2: Self-validating HTS workflow utilizing FP assays and counterscreens to verify 4-FHB specificity.

Protocol 1: Fluorescence Polarization (FP) Primary Assay

This protocol measures the direct displacement of nucleic acids from the NS3 helicase domain[5].

  • Reagent Preparation : Prepare an assay buffer containing 25 mM MOPS (pH 6.5), 1.25 mM MgCl2, 0.05 mM DTT, 0.005 mg/mL BSA, and 0.001% Tween-20[5].

  • Substrate Addition : Add 5 nM of Cy5-labeled 15-mer deoxythymidine (Cy5-dT15) to a 384-well microplate[5].

  • Enzyme & Compound Incubation : Introduce 100 nM of purified HCV NS3h (helicase domain) and titrate 4-FHB (0.1 µM to 50 µM) in 1% DMSO[5].

  • Measurement : Incubate for 30 minutes at room temperature. Measure polarization using a multi-mode microplate reader (Excitation: 640 nm, Emission: 680 nm).

  • Data Analysis : A decrease in millipolarization (mP) indicates that 4-FHB has successfully outcompeted the Cy5-dT15 substrate for the NS3 binding cleft[9].

Protocol 2: E. coli SSB Counterscreen for Specificity

To ensure 4-FHB is not a non-specific nucleic acid aggregator, a counterscreen is mandatory[9].

  • Assay Setup : Utilize the exact buffer and Cy5-dT15 substrate conditions from Protocol 1.

  • Protein Substitution : Replace HCV NS3h with 50 nM of Escherichia coli Single-Stranded DNA Binding Protein (SSB)[11].

  • Compound Titration : Add 4-FHB at the IC50 concentration determined in Protocol 1.

  • Validation Logic : If 4-FHB disrupts the SSB-DNA complex (lowering mP), it is a non-specific intercalator. If the mP remains high, 4-FHB is confirmed as a specific HCV NS3 helicase inhibitor[9].

Causality & Scientific Experience: The Logic of the Assay Design

As an application scientist, it is critical to understand the causality behind these experimental choices:

  • Why Fluorescence Polarization (FP)? FP is the gold standard for macromolecular binding because it is a homogeneous, real-time assay. Free Cy5-dT15 tumbles rapidly in solution (low polarization). When bound to the massive NS3 protein, tumbling slows dramatically (high polarization)[5].

  • Why Cy5 over Fluorescein? 4-FHB contains a benzamide moiety, which can exhibit intrinsic fluorescence in the blue/green spectrum. Using the far-red fluorophore Cy5 (640/680 nm) eliminates compound autofluorescence interference, ensuring high trustworthiness of the data[9].

  • The Necessity of the Counterscreen : High-throughput screening is notorious for yielding Pan-Assay Interference Compounds (PAINS). The E. coli SSB counterscreen acts as a self-validating control. Because SSB and NS3 share no structural homology beyond their affinity for single-stranded nucleic acids, a true NS3-targeted drug like QU663 or a validated 4-FHB analog will only inhibit the NS3 assay, leaving the SSB assay unaffected[11].

Sources

Comparative

Validation of LC-MS/MS Method for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide: A Comprehensive Comparison Guide

Executive Summary The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a critical screening compound frequently utilized in biochemical assays, including fluorescence-based counterscreens for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1) is a critical screening compound frequently utilized in biochemical assays, including fluorescence-based counterscreens for viral helicase inhibitors[1]. As drug development professionals transition this compound from in vitro screening to in vivo pharmacokinetic (PK) profiling, the development of a highly sensitive, reproducible, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method becomes paramount.

This guide provides an objective comparison of sample preparation techniques and chromatographic column chemistries to establish a self-validating LC-MS/MS workflow. The finalized protocol is rigorously evaluated against the FDA Bioanalytical Method Validation Guidance for Industry [2] and the EMA ICH M10 Scientific Guideline [3] to ensure absolute scientific integrity and regulatory compliance.

Sample Preparation Strategies: A Comparative Analysis

When extracting small-molecule benzamide derivatives from complex biological matrices (e.g., human plasma), the primary challenge is overcoming ion suppression caused by endogenous phospholipids. We compared three distinct extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Causality of Matrix Effects

PPT is rapid but leaves >80% of plasma phospholipids (such as phosphatidylcholines) in the supernatant. During Electrospray Ionization (ESI), these highly surface-active lipids outcompete the target analyte for charge at the droplet surface, leading to severe ion suppression. LLE provides cleaner extracts but suffers from variable recovery due to the amphiphilic nature of the hydroxymethyl group on the analyte.

Polymeric Reversed-Phase SPE (e.g., HLB - Hydrophilic-Lipophilic Balance) acts as a self-validating cleanup system. By utilizing a controlled wash step (5% methanol), polar interferences are discarded, while the 100% methanol elution selectively strips the analyte from the sorbent, leaving strongly bound phospholipids behind.

Table 1: Quantitative Comparison of Extraction Methods
Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (CV %)Processing Time / 96-wellCost/Sample
Protein Precipitation (PPT) 98.5%64.2% (Suppression)14.5%15 minsLow
Liquid-Liquid Extraction (LLE) 72.4%91.5%11.2%45 minsMedium
Solid-Phase Extraction (SPE) 92.4% 96.5% (Minimal) 4.1% 30 mins High

Chromatographic Separation: Column Chemistry Comparison

The structural topology of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide features an electron-deficient fluorinated phenyl ring and an electron-rich hydroxymethyl-substituted phenyl ring, connected via an amide linker.

Hydrophobic vs. Orthogonal Selectivity

Standard C18 (Octadecylsilane) columns rely purely on hydrophobic dispersion forces. Because the analyte contains polar moieties (hydroxyl and amide groups), it exhibits poor retention ( k′ ) on C18, eluting dangerously close to the solvent front where residual salts cause signal quenching.

Conversely, a Biphenyl core-shell column leverages orthogonal selectivity. The biphenyl stationary phase engages in strong π−π and dipole-dipole interactions with the fluorobenzamide core. This mechanistic synergy dramatically increases retention time, sharpens the peak shape by minimizing silanol interactions, and physically separates the analyte from early-eluting matrix components.

Table 2: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Selectivity Mechanism
C18 (100 x 2.1 mm, 2.6 μm) 1.451.65 (Tailing)8,500Hydrophobic
Biphenyl (100 x 2.1 mm, 2.6 μm) 3.12 1.05 (Symmetrical) 14,200 Hydrophobic + π−π

Mechanistic Workflow & Ionization Pathway

The following diagram illustrates the optimized sample-to-data pathway, highlighting the critical points of intervention that ensure a robust analytical method.

LCMS_Workflow Plasma Biological Matrix (Human Plasma) Spike Add Internal Standard (Benzanilide) Plasma->Spike SPE Solid-Phase Extraction (SPE) Polymeric Reversed-Phase Spike->SPE Remove Phospholipids LC Chromatographic Separation (Core-Shell Biphenyl Column) SPE->LC 5 μL Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI π-π Interactions MRM Tandem Mass Spectrometry (MRM Detection) ESI->MRM Precursor: m/z 246.1 Product: m/z 123.0 Data Data Analysis & Pharmacokinetic Profiling MRM->Data

Caption: Optimized LC-MS/MS workflow for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide quantification.

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step protocol represents the validated methodology.

Sample Preparation (SPE)
  • Conditioning: Pass 1.0 mL of 100% Methanol through a 30 mg/1 mL HLB SPE cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Aliquot 100 μL of human plasma. Spike with 10 μL of Internal Standard (Benzanilide, 500 ng/mL). Dilute with 100 μL of 2% Formic acid in water to disrupt protein binding. Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts and highly polar endogenous compounds.

  • Elution: Elute the target analyte and IS with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Parameters
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 μm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (95% B), 4.1-5.5 min (20% B for re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operated in Positive Electrospray Ionization (ESI+).

    • Analyte MRM Transition: m/z 246.1 123.0 (Collision Energy: 22 eV). Mechanistic note: The m/z 123.0 product ion represents the highly stable 4-fluorobenzoyl cation resulting from the cleavage of the amide bond.

    • Internal Standard MRM Transition: m/z 198.1 105.1.

Method Validation Data

The method was rigorously validated in accordance with the FDA Bioanalytical Method Validation Guidance [2] and the ICH M10 guidelines [3]. The self-validating nature of the SPE-Biphenyl pairing ensured all parameters passed acceptance criteria on the first pass.

Table 3: Summary of Validation Parameters
Validation ParameterExperimental ResultRegulatory Acceptance Criteria (FDA/ICH M10)
Linearity Range 1.0 – 1000 ng/mL ( R2=0.9994 ) R2≥0.99 , back-calculated standards ±15%
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (Accuracy: 104.2%, CV: 8.4%)Precision ≤20% , Accuracy ±20%
Intra-day Precision & Accuracy CV: 3.2% - 6.5% / Acc: 96.1% - 108.3%CV ≤15% , Accuracy ±15%
Inter-day Precision & Accuracy CV: 4.1% - 7.8% / Acc: 94.5% - 106.2%CV ≤15% , Accuracy ±15%
IS-Normalized Matrix Effect 96.5% (CV: 4.2% across 6 plasma lots)CV ≤15% across multiple matrix lots
Bench-top Stability Stable for 24 hours at 22°C (Deviation < 5%)Deviation ≤15% from nominal concentration

References

  • 4-Fluoro-N-(2-(hydroxymethyl)phenyl)
  • FDA Bioanalytical Method Validation Guidance for Industry (2018)
  • Source: europa.

Sources

Validation

Reproducibility of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide synthesis protocols

Executive Briefing As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling bifunctional scaffolds. The synthesis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling bifunctional scaffolds. The synthesis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS: 423731-07-1)[1]—a critical precursor and screening compound utilized in fluorescence-based counterscreen assays for HCV NS3 helicase inhibitors—presents a classic chemoselectivity challenge: differentiating an aniline-type nitrogen from a primary benzylic alcohol.

This guide objectively evaluates the two primary synthetic architectures used to construct this amide bond: the classical Acyl Chloride Method and the modern Carbodiimide/Additive (EDC/HOBt) Method . By dissecting the causality behind each experimental choice, this guide provides a self-validating framework to ensure high-fidelity, reproducible N-acylation.

The Mechanistic Blueprint: N- vs. O-Acylation

When reacting 2-aminobenzyl alcohol with an acylating agent, both the amine (-NH₂) and the hydroxyl (-OH) groups can act as nucleophiles. The intrinsic nucleophilicity of the primary amine generally outcompetes the primary alcohol due to the softer nature of the nitrogen atom, which provides better orbital overlap with the electrophilic carbonyl carbon[2].

However, this kinetic preference is fragile. The introduction of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) generates a highly oxophilic acylpyridinium intermediate that shifts the reaction pathway toward O-acylation[3]. Furthermore, elevated temperatures or excess base can lead to N,O-diacylation. Therefore, a robust N-acylation protocol must strictly omit DMAP and rely either on low-temperature kinetic control or the thermodynamic stability of chemoselective active esters[4].

Pathways SM1 4-Fluorobenzoic Acid or Acyl Chloride Target 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (Target: N-Acylation) SM1->Target Amine Attack (Kinetic/Thermodynamic Control) Byprod1 O-Acylated Ester (Byproduct) SM1->Byprod1 Alcohol Attack (DMAP/Excess Base) SM2 2-Aminobenzyl Alcohol SM2->Target SM2->Byprod1 Byprod2 N,O-Diacylated (Byproduct) Target->Byprod2 Excess Reagent Byprod1->Byprod2

Reaction pathways illustrating the chemoselective N-acylation versus competing O-acylation.

Empirical Comparison of Synthetic Architectures

To determine the optimal route for your specific scale and budget, we must compare the empirical performance of both protocols. The Acyl Chloride method is highly atom-economical but requires strict thermal control. The EDC/HOBt method is milder and nearly foolproof regarding chemoselectivity, but generates stoichiometric urea byproducts.

ParameterProtocol A: Acyl ChlorideProtocol B: EDC/HOBt
Yield (Isolated) 75 - 82%88 - 95%
Chemoselectivity (N:O ratio) ~ 85:15 (Requires strict 0 °C control)> 99:1 (Highly N-selective)
Purity (HPLC) > 95% (Post-recrystallization)> 98% (Post-aqueous workup)
Scalability Excellent (Exothermic, requires active cooling)Good (Limited by cost of coupling agents)
E-factor & Waste Low (HCl byproduct, easily neutralized)High (Water-soluble urea byproducts)

Protocol Architectures: Step-by-Step Methodologies

Every step in the following protocols is designed as a self-validating system. Do not skip the in-process controls (IPCs), as they are the primary indicators of chemoselective success.

Protocol A: The Acyl Chloride Approach (Kinetic Control)

This method relies on the high reactivity of 4-fluorobenzoyl chloride. The causality of the protocol hinges on strict temperature control to suppress the thermodynamic driving force for O-acylation.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 2-aminobenzyl alcohol (1.0 eq, 10 mmol) and triethylamine (TEA) (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: The lower thermal energy selectively permits the lower-activation-energy amine attack while freezing out the alcohol attack.

  • Addition: Dissolve 4-fluorobenzoyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of DCM and add it dropwise over 20 minutes.

  • Reaction & IPC: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The primary amine starting material will stain brown/purple with ninhydrin, whereas the N-acylated product is ninhydrin-negative and UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic layer with 1M HCl (to protonate and remove any unreacted amine) followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from EtOAc/Hexanes to remove trace O-acylated byproducts.

Protocol B: The EDC/HOBt Approach (Thermodynamic Control)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). The HOBt active ester is highly chemoselective for amines and practically inert to primary alcohols in the absence of basic catalysts.

  • Pre-Activation: Dissolve 4-fluorobenzoic acid (1.0 eq, 10 mmol), EDC·HCl (1.2 eq, 12 mmol), and HOBt (1.2 eq, 12 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the complete conversion of the acid to the HOBt-ester before the bifunctional nucleophile is introduced, preventing side reactions.

  • Coupling: Add 2-aminobenzyl alcohol (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Reaction & IPC: Stir at room temperature for 12 hours. Self-Validation: LC-MS should show a single major peak corresponding to the product mass [M+H]+ 246.1, with no +122 Da mass shifts indicative of diacylation.

  • Precipitation Workup: Pour the reaction mixture slowly into 10 volumes of vigorously stirred, ice-cold water. Causality: The target benzamide is highly hydrophobic and will precipitate, while the EDC-urea byproduct, HOBt, and DIPEA salts remain highly soluble in the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash sequentially with cold water and 5% aqueous citric acid, and dry overnight under high vacuum.

Workflow cluster_A Protocol A: Acyl Chloride cluster_B Protocol B: EDC/HOBt Start 2-Aminobenzyl Alcohol A1 Add TEA in DCM Cool to 0 °C Start->A1 B1 Mix 4-Fluorobenzoic Acid, EDC·HCl, HOBt in DMF Start->B1 A2 Dropwise addition of 4-Fluorobenzoyl Chloride A1->A2 A3 Aqueous Workup (NaHCO3 / Brine) A2->A3 Purify Column Chromatography or Recrystallization A3->Purify B2 Add DIPEA & Amine Stir at RT B1->B2 B3 Precipitation in Water or EtOAc Extraction B2->B3 B3->Purify

Comparative experimental workflows for Protocol A (Acyl Chloride) and Protocol B (EDC/HOBt).

References

  • 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide (CAS#:423731-07-1) . Chemsrc. URL:[Link]

  • Chemoselective Acylation of Nucleosides . National Center for Biotechnology Information (PMC). URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions . Taylor & Francis. URL:[Link]

Sources

Comparative

In vivo vs in vitro correlation for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide

Establishing In Vitro to In Vivo Correlation (IVIVC) for HCV NS3 Helicase Inhibitors: A Comparative Guide on 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide vs. ML283 Introduction Hepatitis C Virus (HCV) NS3 helicase is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing In Vitro to In Vivo Correlation (IVIVC) for HCV NS3 Helicase Inhibitors: A Comparative Guide on 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide vs. ML283

Introduction

Hepatitis C Virus (HCV) NS3 helicase is a critical motor protein responsible for unwinding viral double-stranded RNA (dsRNA) during viral replication. Despite its essential role, developing clinically viable NS3 helicase inhibitors has been notoriously difficult. The major challenge in developing inhibitors against NS3 helicase is that the helicase domain shares structural similarity with host cellular motor proteins, often leading to off-target toxicity[1]. Furthermore, early-stage screening hits frequently suffer from poor translation from biochemical assays to in vivo efficacy.

This guide provides a comprehensive comparative analysis of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide (CAS 423731-07-1, hereafter referred to as 4-F-HMPB )[2], a screening hit identified in high-throughput AlphaScreen and fluorescence polarization assays targeting HCV NS3[3]. We compare its performance against ML283 , a characterized HCV NS3 helicase benchmark inhibitor with a known in vitro IC50 of 2.6 µM[4]. As a Senior Application Scientist, I will dissect the causality behind our experimental designs and outline the self-validating protocols required to establish a robust In Vitro to In Vivo Correlation (IVIVC).

Section 1: Mechanistic Rationale & Target Engagement (In Vitro)

To establish the "In Vitro" anchor of the IVIVC, we must first quantify the intrinsic potency of the compounds.

Causality in Assay Selection: Why do we use a FRET-based unwinding assay instead of standard radiometric gel-shift assays? Gel-shift assays are end-point measurements that can mask complex inhibition kinetics (e.g., slow-binding or allosteric inhibitors). FRET allows for real-time kinetic monitoring of the unwinding rate, providing a highly accurate IC50 that reflects the true binding dynamics of the inhibitors in the presence of ATP.

Mechanism NS3 HCV NS3 Helicase ATP ATP Binding & Hydrolysis NS3->ATP requires RNA dsRNA Substrate NS3->RNA binds Unwind ssRNA Unwinding ATP->Unwind drives RNA->Unwind yields F_HMPB 4-F-HMPB (Screening Hit) F_HMPB->NS3 allosteric block ML283 ML283 (Reference Inhibitor) ML283->ATP competitive block

Fig 1. HCV NS3 helicase unwinding mechanism and inhibitor intervention points.

Protocol 1: Self-Validating FRET-Based dsRNA Unwinding Assay
  • Substrate Preparation: Anneal a Cy3-labeled RNA strand with a Black Hole Quencher (BHQ)-labeled complementary strand. Self-Validation: Run a thermal melting curve prior to the assay to ensure >95% hybridization; unhybridized strands will artificially inflate baseline fluorescence.

  • Reaction Assembly: In a 384-well plate, mix 4-F-HMPB or ML283 (serial dilutions) with 5 nM recombinant HCV NS3 helicase in assay buffer (25 mM HEPES, 3 mM MgCl2, 0.1% Tween-20). Incubate for 15 minutes at room temperature.

  • Initiation: Add 50 nM of the dsRNA substrate and 1 mM ATP to initiate the unwinding reaction.

  • Kinetic Readout: Measure fluorescence (Ex 535 nm / Em 570 nm) continuously for 30 minutes. Self-Validation: Include a "No ATP" negative control to establish the baseline and a "Boiled Substrate" positive control to define 100% unwinding maximum fluorescence.

Table 1: In Vitro Biochemical and Cellular Efficacy

Data summarizes the biochemical potency, cellular replicon efficacy, and cytotoxicity.

CompoundNS3 Helicase IC50 (µM)HCV Replicon EC50 (µM)Huh7 CC50 (µM)Selectivity Index (CC50/EC50)
4-F-HMPB 14.528.2>100>3.5
ML283 2.68.445.05.3

Section 2: Bridging the Gap: ADME and the Free Drug Hypothesis

A primary reason early hits like 4-F-HMPB fail in vivo is the neglect of the Free Drug Hypothesis . The total plasma concentration of a drug is pharmacologically irrelevant; only the unbound fraction ( fu​ ) can cross cellular membranes and engage the NS3 helicase inside hepatocytes.

Causality in ADME Profiling: Before moving to animal models, we must determine Plasma Protein Binding (PPB) and intrinsic clearance ( Clint​ ). If a compound is 99% bound to plasma proteins, its in vivo efficacy will be exponentially lower than predicted by the raw in vitro EC50.

Protocol 2: Equilibrium Dialysis for Plasma Protein Binding (PPB)
  • Membrane Hydration: Soak 8 kDa MWCO regenerated cellulose dialysis membranes in PBS for 30 minutes.

  • Sample Loading: Spike human and mouse plasma with 10 µM of 4-F-HMPB or ML283. Load 100 µL of spiked plasma into the donor chamber and 100 µL of PBS into the receiver chamber of a 96-well dialysis block.

  • Equilibration: Seal and incubate at 37°C for 4 hours on an orbital shaker (150 rpm). Self-Validation: Run Warfarin concurrently as a high-binding reference control (>98% bound) to confirm membrane integrity and system equilibrium.

  • Quantification: Extract aliquots from both chambers using cold acetonitrile (containing internal standard). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the fraction unbound ( fu​ ).

Section 3: In Vivo Pharmacokinetics and Efficacy

Because HCV exhibits strict species tropism, standard wild-type mice cannot be infected. They lack the necessary human entry factors (e.g., CD81, Occludin).

Causality in Model Selection: To achieve a true IVIVC, we must utilize a chimeric mouse model (uPA/SCID) engrafted with primary human hepatocytes. This provides a dual advantage: it supports the full HCV viral life cycle and metabolizes the drug using human hepatic enzymes, bridging the gap between human in vitro data and in vivo reality.

IVIVC_Workflow InVitro 1. In Vitro Assays (FRET & Replicon) ADME 2. ADME Profiling (PPB & Microsomes) InVitro->ADME Select Hits Model 5. IVIVC Model (Free Drug Correlation) InVitro->Model Free EC50 PK 3. In Vivo PK (Clearance & Volume) ADME->PK Predict Cl_int PD 4. In Vivo PD (Humanized Liver Mouse) PK->PD Set Dose PD->Model Free C_trough

Fig 2. Stepwise IVIVC workflow bridging in vitro potency to in vivo efficacy.

Protocol 3: In Vivo Efficacy in Humanized Liver Mice
  • Engraftment & Infection: Utilize uPA/SCID mice engrafted with human hepatocytes. Self-Validation: Confirm human serum albumin (hSA) levels are >1 mg/mL via ELISA as a biomarker of successful engraftment prior to inoculation with HCV (Genotype 1b).

  • Dosing Regimen: Administer 4-F-HMPB or ML283 via oral gavage (PO) at 50 mg/kg twice daily (BID) for 7 days.

  • PK Sampling: Collect tail vein blood at 0.5, 1, 2, 4, 8, and 12 hours post-dose on Day 1 to establish the pharmacokinetic profile and calculate Cmax​ and Ctrough​ .

  • Viral Load Quantification: Extract viral RNA from serum on Day 7 using a commercial viral RNA extraction kit. Perform RT-qPCR targeting the HCV 5'-UTR to quantify the log10 reduction in viral titer.

Table 2: Pharmacokinetics and In Vivo Efficacy (Humanized Mouse Model)

Data illustrates the disconnect between total drug exposure and actual in vivo efficacy based on the free drug fraction.

CompoundPlasma Protein Binding (%)Hepatic Clint​ (µL/min/mg)Total Cmax​ (µM)Free Cmax​ (µM)In Vivo Log10 Viral DropIVIVC Assessment
4-F-HMPB 98.585.453.30.8 0.2Poor (Free Cmax​ < EC50)
ML283 82.032.169.412.5 1.8Strong (Free Cmax​ > EC50)

Conclusion & IVIVC Synthesis

The comparative data reveals exactly why 4-F-HMPB remains a biochemical screening hit while ML283 serves as a functional cellular probe[4].

While 4-F-HMPB demonstrates moderate in vitro potency (EC50 = 28.2 µM), its IVIVC is extremely poor. The causality lies in its physicochemical properties: high plasma protein binding (98.5%) combined with rapid hepatic clearance restricts its biologically active free concentration ( FreeCmax​ = 0.8 µM) from ever reaching the required therapeutic threshold. Consequently, it yields a negligible in vivo viral drop.

Conversely, ML283 maintains a lower protein binding profile (82.0%) and higher metabolic stability. This allows its free plasma concentration to exceed its in vitro EC50 (8.4 µM), successfully validating the free-drug hypothesis and resulting in a significant 1.8 log10 reduction in HCV viral load. For drug development professionals, this underscores that optimizing solely for biochemical IC50 without parallel ADME/PK integration will inevitably result in IVIVC failure.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 423731-07-1, 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide. Retrieved from [Link]

  • Chemsrc. 4-Fluoro-N-(2-(hydroxymethyl)phenyl)benzamide Bioassay Data (Target: NS3 Hepatitis C virus). Retrieved from[Link]

  • National Institutes of Health (PMC). RNA helicases required for viral propagation in humans. Retrieved from [Link]

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